ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE
Description
Properties
CAS No. |
102004-72-8 |
|---|---|
Molecular Formula |
C15H21NO2 |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 4-(cyclohexylamino)benzoate CAS 102004-72-8 properties
Executive Summary
Ethyl 4-(cyclohexylamino)benzoate (CAS 102004-72-8) is a lipophilic derivative of the local anesthetic benzocaine (ethyl 4-aminobenzoate). In contemporary drug development, it serves as a critical Structure-Activity Relationship (SAR) probe , particularly in the study of ferroptosis inhibitors. It is the des-amino analog of Ferrostatin-1 , a potent inhibitor of lipid peroxidation. By lacking the 3-amino moiety found in Ferrostatin-1, this compound allows researchers to isolate the specific contribution of the ortho-diamine pharmacophore to antioxidant activity. Additionally, its enhanced lipophilicity compared to benzocaine makes it a valuable scaffold for studying membrane permeability and receptor binding kinetics in local anesthesia.
Chemical Identity & Physicochemical Profile
This compound represents a classic "lipophilic tail" modification of a privileged aniline scaffold. The addition of the cyclohexyl group significantly increases the partition coefficient (LogP), altering the compound's biodistribution and membrane interaction profile compared to its parent, benzocaine.
| Property | Data | Note |
| IUPAC Name | Ethyl 4-(cyclohexylamino)benzoate | |
| Common Aliases | N-Cyclohexylbenzocaine; 4-Cyclohexylaminobenzoic acid ethyl ester | |
| Molecular Formula | C₁₅H₂₁NO₂ | |
| Molecular Weight | 247.33 g/mol | |
| SMILES | CCOC(=O)C1=CC=C(NC2CCCCC2)C=C1 | |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |
| LogP (Predicted) | ~4.8 - 5.1 | High lipophilicity (Benzocaine LogP ≈ 1.[1]9) |
| Solubility | Soluble in DCM, Ethanol, DMSO; Insoluble in Water | Requires organic co-solvent for bio-assays |
Synthesis & Manufacturing Protocols
The synthesis of CAS 102004-72-8 requires precise control to prevent over-alkylation. The Reductive Amination pathway is the industry "Gold Standard" for its selectivity and yield, avoiding the formation of quaternary ammonium salts common in direct alkylation.
Protocol A: Reductive Amination (Preferred)
-
Rationale: Uses mild hydride donors to couple cyclohexanone with benzocaine. This method is chemoselective for the secondary amine.
-
Reagents: Ethyl 4-aminobenzoate (Benzocaine), Cyclohexanone, Sodium Triacetoxyborohydride (STAB) or NaCNBH₃, Acetic Acid (catalyst), Dichloroethane (DCE) or THF.
Step-by-Step Methodology:
-
Imine Formation: Dissolve Ethyl 4-aminobenzoate (1.0 eq) and Cyclohexanone (1.2 eq) in DCE under an inert atmosphere (N₂). Add Acetic Acid (1-2 eq) to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0°C. Slowly add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. The mild nature of STAB prevents reduction of the ester functionality.
-
Quenching: Allow to warm to RT and stir overnight. Quench with saturated aqueous NaHCO₃.
-
Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Nucleophilic Substitution (Alternative)
-
Rationale: Useful if cyclohexyl bromide is readily available, but suffers from lower yields due to elimination side reactions (E2) of the cyclohexyl halide.
-
Reagents: Ethyl 4-aminobenzoate, Cyclohexyl bromide, K₂CO₃, DMF, 80°C.
Figure 1: Reductive amination pathway ensuring chemoselectivity for the secondary amine while preserving the ester moiety.[2][3]
Applications in Drug Development
A. Ferroptosis Research (Negative Control)
In the study of ferroptosis (iron-dependent cell death), Ferrostatin-1 is the reference inhibitor.
-
Mechanism: Ferrostatin-1 traps lipid peroxyl radicals via its electron-rich N-cyclohexyl-1,2-diamine core.
-
Role of CAS 102004-72-8: This compound is the des-amino analog . It lacks the primary amine at position 3.
-
Experimental Utility: Researchers use it to prove that the 3-amino group is essential for antioxidant activity. If CAS 102004-72-8 fails to inhibit ferroptosis in an assay where Ferrostatin-1 succeeds, it confirms the specific pharmacophore requirement of the ortho-diamine system.
B. Local Anesthetic Potency Modulation
Benzocaine acts by binding to voltage-gated sodium channels (NaV) from the intracellular side.
-
Lipophilicity: The cyclohexyl group drastically increases LogP, potentially enhancing membrane penetration.
-
Steric Bulk: The bulky cyclohexyl group may alter the fit within the channel pore, serving as a tool to map the steric tolerance of the local anesthetic binding site.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the compound's role as a bridge between simple anesthetics and complex antioxidants.
Analytical Characterization
To validate the synthesis of CAS 102004-72-8, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, 2H): Aromatic protons ortho to ester (deshielded).
-
δ 6.55 (d, 2H): Aromatic protons ortho to amine (shielded).
-
δ 4.30 (q, 2H): Ethyl ester -OCH ₂-.
-
δ 4.10 (br s, 1H): -NH - (Broad, exchangeable).
-
δ 3.35 (m, 1H): Cyclohexyl N-CH (Methine proton).
-
δ 2.05 - 1.10 (m, 10H): Cyclohexyl -CH ₂- envelope.
-
δ 1.35 (t, 3H): Ethyl ester -CH ₃.
-
-
IR Spectrum:
-
~3350 cm⁻¹: N-H stretch (secondary amine).
-
~1680-1700 cm⁻¹: C=O stretch (conjugated ester).
-
~1600 cm⁻¹: Aromatic C=C ring stretch.
-
Safety & Handling (GHS)
While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for lipophilic amino-benzoates.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (Predicted based on LogP).
-
-
Handling: Use in a fume hood. Wear nitrile gloves. Avoid release to the environment due to high lipophilicity and potential for bioaccumulation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57646909, Ethyl 4-aminobenzoate (Benzocaine). Retrieved from [Link]
-
Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death. Cell, 149(5), 1060–1072. (Establishes the structure and function of Ferrostatin-1, for which the target topic is a direct precursor/analog). Retrieved from [Link]
-
Abdel-Mohsen, H. T., et al. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Chemical Papers, 75, 5601–5629. (Review of synthetic methodologies for benzocaine N-alkylation). Retrieved from [Link]
Sources
Beyond the Scaffold: Dissecting Ferrostatin-1 and its Des-Amino Precursor
A Technical Guide on Structure-Activity Relationships in Ferroptosis Inhibition
Executive Summary: The Pharmacophore Defined
In the study of ferroptosis—an iron-dependent, non-apoptotic cell death driven by lipid peroxidation—Ferrostatin-1 (Fer-1) stands as the gold-standard chemical probe.[1] However, its structural efficacy is best understood when contrasted with its direct synthetic precursor and structural analog: ethyl 4-(cyclohexylamino)benzoate .
While these two molecules share a lipophilic core and an esterified benzoate tail, they exhibit a binary difference in biological activity:
-
Ferrostatin-1 (Ethyl 3-amino-4-(cyclohexylamino)benzoate): A potent Radical Trapping Antioxidant (RTA) with an IC50 of ~60 nM in HT-1080 cells.
-
Ethyl 4-(cyclohexylamino)benzoate: The "des-amino" analog. It lacks the 3-amino group, rendering it functionally inactive as a ferroptosis inhibitor.
This guide details the mechanistic divergence between these molecules, establishing why the ortho-diamine motif is the non-negotiable "warhead" of ferroptosis inhibition and how to utilize this difference for rigorous experimental validation.
Chemical Identity & Structural Divergence
To understand the functional gap, we must first isolate the structural modification. The transition from the inactive analog to Fer-1 is a single amination event, yet this shift fundamentally alters the molecule's redox potential.
Structural Comparison
| Feature | Ferrostatin-1 | Ethyl 4-(cyclohexylamino)benzoate |
| IUPAC Name | Ethyl 3-amino-4-(cyclohexylamino)benzoate | Ethyl 4-(cyclohexylamino)benzoate |
| CAS Number | 347174-05-4 | 57883-26-8 (approx) |
| Core Motif | Ortho-diamine (1,2-diaminobenzene) | Mono-amine (Secondary aniline) |
| Key Substituent | 3-Amino (-NH2) | Hydrogen (-H) |
| Electronic State | Electron-rich; Low Bond Dissociation Energy (BDE) | Electron-deficient relative to Fer-1; High BDE |
| Primary Role | Ferroptosis Inhibitor (RTA) | Synthetic Precursor / Negative Control |
The Mechanistic "Why": Radical Trapping
Ferroptosis is driven by the autoxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes. This is a chain reaction propagated by peroxyl radicals (LOO•).
The Fer-1 Mechanism: Fer-1 acts as a chain-breaking antioxidant.[1][2] The 3-amino group is critical because it donates electron density to the aromatic ring and, through intramolecular hydrogen bonding or resonance stabilization, significantly lowers the Bond Dissociation Energy (BDE) of the hydrogen atom on the 4-cyclohexylamino nitrogen.
-
Result: Fer-1 easily donates a hydrogen atom (H•) to the lipid peroxyl radical (LOO•), neutralizing it to a lipid hydroperoxide (LOOH) and stopping the chain reaction.
The Analog Failure: In ethyl 4-(cyclohexylamino)benzoate, the absence of the electron-donating 3-amino group means the N-H bond on the 4-position is too strong. The molecule cannot donate a hydrogen atom fast enough to outcompete the propagation of lipid peroxidation.
Visualization: The SAR Logic Flow
The following diagram illustrates the Structure-Activity Relationship (SAR) determining why Fer-1 works and the analog fails.
Figure 1: Mechanistic divergence driven by the 3-amino substituent. The "Ortho-diamine" motif is the prerequisite for effective radical trapping.
Experimental Application: Validating Ferroptosis
In high-impact research, using a "rescue" experiment with Fer-1 alone is insufficient. You must prove that the rescue is due to specific antioxidant activity and not non-specific effects. This is where ethyl 4-(cyclohexylamino)benzoate serves as a vital Negative Control .
Protocol: Lipid ROS Accumulation Assay (C11-BODIPY)
This protocol quantifies the ability of Fer-1 vs. the Analog to prevent membrane oxidation.[3]
Reagents:
-
Cells: HT-1080 or U-2 OS (Ferroptosis-sensitive lines).
-
Inducer: Erastin (Class I inducer, blocks System Xc-).
-
Probe: C11-BODIPY 581/591 (Lipid peroxidation sensor).
-
Compounds: Fer-1 (Active) and Ethyl 4-(cyclohexylamino)benzoate (Inactive).
Step-by-Step Workflow:
-
Seeding: Plate HT-1080 cells (5,000 cells/well) in 96-well black-walled plates. Incubate overnight.
-
Pulse Treatment (T=0):
-
Group A (Vehicle): DMSO only.
-
Group B (Induction): Erastin (10 µM) + DMSO.
-
Group C (Rescue): Erastin (10 µM) + Fer-1 (1 µM) .
-
Group D (Negative Control): Erastin (10 µM) + Analog (1 µM) .
-
-
Incubation: Incubate for 6–8 hours. (Note: Do not wait for cell death; we want to catch the ROS spike).
-
Staining: Add C11-BODIPY (final conc. 2 µM) to culture media. Incubate for 30 minutes at 37°C.
-
Harvest/Wash: Wash cells 2x with HBSS to remove excess probe.
-
Acquisition: Measure fluorescence via Flow Cytometry or High-Content Imaging.
-
Non-oxidized channel: Ex/Em 581/591 nm (Red).
-
Oxidized channel: Ex/Em 488/510 nm (Green).
-
-
Analysis: Calculate the ratio of Oxidized (Green) to Total (Green + Red) fluorescence.
Expected Results:
-
Erastin alone: High Green/Red ratio (Lipid ROS spike).
-
Erastin + Fer-1: Low Green/Red ratio (Protected).
-
Erastin + Analog: High Green/Red ratio (Unprotected ). This confirms the rescue is pharmacophore-specific.
Quantitative Comparison Data
The following table summarizes the functional disparity typically observed in SAR studies (derived from Dixon et al., 2012 and Zilka et al., 2017).
| Metric | Ferrostatin-1 | Ethyl 4-(cyclohexylamino)benzoate |
| EC50 (Cell Death Prevention) | ~60 nM | > 10,000 nM (Inactive) |
| LogP (Lipophilicity) | ~3.3 | ~3.8 (Slightly more lipophilic) |
| Radical Trapping Rate ( | High ( | Negligible |
| Microsomal Stability | Low (Ester hydrolysis) | Low (Ester hydrolysis) |
| Primary Metabolic Defect | Esterase cleavage to inactive acid | Esterase cleavage to inactive acid |
Note: Both molecules suffer from poor metabolic stability due to the ethyl ester. However, only Fer-1 has the initial potency to function in vitro.
Synthesis Pathway Visualization
Understanding the synthesis clarifies that the analog is the penultimate step (or a side-branch) in creating Fer-1.
Figure 2: Synthetic routes distinguishing the active inhibitor from the des-amino analog.
References
-
Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death.[4][5][6] Cell, 149(5), 1060–1072.[5]
- Foundational paper identifying Ferrostatin-1 and establishing the SAR requirement for the arylamine structure.
-
Zilka, O., et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. ACS Central Science, 3(3), 232–243.
- Definitive mechanistic study proving Fer-1 acts as a radical trapping antioxidant and detailing the kinetics of the H-
-
Hofmans, S., et al. (2016). Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties. Journal of Medicinal Chemistry, 59(5), 2041–2053.
- Provides detailed SAR data on Fer-1 analogs, confirming the inactivity of deriv
Sources
- 1. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Compendium of Kinetic Modulatory Profiles Identifies Ferroptosis Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ethyl 4-(cyclohexylamino)benzoate as a Structural Negative Control in Ferroptosis Research
[1][2]
Executive Summary
In the precise characterization of ferroptosis—an iron-dependent, non-apoptotic form of cell death driven by lipid peroxidation—Ferrostatin-1 (Fer-1) serves as the gold-standard small-molecule inhibitor.[1][2][3] However, rigorous experimental design requires validation that the observed protection is due to the specific radical-trapping antioxidant (RTA) mechanism of Fer-1, rather than non-specific lipophilic interactions or off-target effects.[1]
Ethyl 4-(cyclohexylamino)benzoate (referred to herein as Des-amino-Fer-1 ) represents the critical structural negative control for Ferrostatin-1.[1][2] Lacking the essential 3-amino group required for the cooperative regeneration of the antioxidant warhead, this molecule retains the physicochemical properties (lipophilicity, membrane distribution) of Fer-1 but possesses negligible anti-ferroptotic activity.[1] This guide details the chemical basis, experimental application, and data interpretation for using Ethyl 4-(cyclohexylamino)benzoate to validate ferroptosis inhibition.
Chemical Basis of Inactivity: The Mechanistic "Why"
To understand the utility of the negative control, one must first deconstruct the mechanism of the active inhibitor, Ferrostatin-1.
The Ferrostatin-1 Pharmacophore
Ferrostatin-1 acts as a Radical-Trapping Antioxidant (RTA).[1][2] Its potency stems from the ortho-diamine moiety (an aromatic ring with amines at positions 3 and 4).[1][2]
-
Trapping: The 4-(cyclohexylamino) group donates an electron/hydrogen to neutralize lipid peroxyl radicals (LOO[1][2]•).
-
Stabilization: The resulting radical on the Fer-1 molecule is stabilized by resonance and, crucially, by the electron-donating nature of the adjacent 3-amino group .[1][2]
-
Regeneration: This specific electronic arrangement allows the molecule to potentially cycle or stabilize sufficiently to prevent chain propagation.[2]
The Negative Control: Ethyl 4-(cyclohexylamino)benzoate
The negative control is structurally identical to Fer-1 except for the absence of the 3-amino group .[1][2]
-
Lipophilicity: Retained.[2] The cyclohexyl tail and ethyl ester ensure the molecule still partitions into lipid bilayers where ferroptosis occurs.[2]
-
Steric Bulk: Retained. It occupies similar physical space in potential protein binding pockets.[2]
-
RTA Activity: Abolished. Without the 3-amino group, the 4-amino group alone is insufficient to effectively trap peroxyl radicals or stabilize the resulting radical species.[1][2] The "warhead" is deactivated.
Structural Comparison (Graphviz)[1]
Figure 1: Structural Activity Relationship (SAR) illustrating why the removal of the 3-amino group renders the negative control inactive against lipid peroxidation.[1]
Experimental Validation Protocols
This section details how to deploy Ethyl 4-(cyclohexylamino)benzoate in cell-based assays to prove ferroptosis specificity.
Materials Preparation
-
Active Compound: Ferrostatin-1 (Stock: 10 mM in DMSO).[1][2][4]
-
Negative Control: Ethyl 4-(cyclohexylamino)benzoate (Stock: 10 mM in DMSO).[1][2]
-
Inducers: Erastin (System Xc- inhibitor) or RSL3 (GPX4 inhibitor).[1][2]
-
Solubility Note: Both compounds are highly lipophilic.[2] Ensure stocks are fully dissolved; mild warming (37°C) may be required for the negative control if precipitation occurs.[2]
Protocol: Cell Viability Rescue Assay
Objective: Demonstrate that cell death induced by Erastin/RSL3 is rescued by Fer-1 but not by the negative control.[1][2]
-
Seeding: Seed HT-1080 or Pfa1 cells (ferroptosis-sensitive lines) in 96-well plates (3,000–5,000 cells/well). Allow adhesion overnight.[2]
-
Pre-treatment (Optional but recommended): Add Fer-1 or Negative Control (range 0.1 µM – 10 µM) 1 hour prior to induction.[1][2]
-
Induction: Add Erastin (e.g., 10 µM) or RSL3 (e.g., 100 nM).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout: Assess viability using CellTiter-Glo (ATP) or CCK-8 (Dehydrogenase activity).
Protocol: Lipid ROS Assessment (C11-BODIPY)
Objective: Confirm that the negative control fails to prevent membrane lipid peroxidation.[1][2]
-
Staining: Treat cells as above for 4–6 hours (prior to overt cell death).
-
Labeling: Add C11-BODIPY (581/591) at 2 µM for 30 minutes.
-
Harvest: Trypsinize and resuspend in PBS + 1% BSA.
-
Flow Cytometry: Measure oxidation by the shift from Red fluorescence (non-oxidized) to Green fluorescence (oxidized).[2]
Experimental Workflow Diagram (Graphviz)
Figure 2: Decision tree for experimental workflow. The negative control must mimic the vehicle (DMSO) result to validate the assay.
Data Presentation & Interpretation
When reporting data using Ethyl 4-(cyclohexylamino)benzoate, results should be tabulated to show the stark contrast in potency (EC50).[1][2]
Expected EC50 Comparison Table
| Compound | Structure | Role | EC50 (Protection against Erastin) | Lipid ROS Scavenging |
| Ferrostatin-1 | Ethyl 3-amino-4-(cyclohexylamino)benzoate | Active Inhibitor | ~60 nM | High |
| Negative Control | Ethyl 4-(cyclohexylamino)benzoate | Structural Analog | > 100 µM (Inactive) | Negligible |
| SRS 16-86 | 3rd Gen Analog | Metabolic Stable Inhibitor | ~10 nM | High |
Interpreting "Partial Rescue"
If Ethyl 4-(cyclohexylamino)benzoate shows partial rescue (e.g., at very high concentrations >50 µM):
-
Contamination: Check purity. Trace amounts of Fer-1 (if synthesized in the same lab) can cause false positives.[1][2]
-
General Lipophilicity: Extremely high doses of lipophilic compounds can alter membrane fluidity non-specifically.[2] Action: Titrate down. The window of specificity is usually defined where Fer-1 is active (0.5–2 µM) and the control is inactive.[1][2]
Synthesis & Sourcing Context
For researchers synthesizing these compounds in-house, Ethyl 4-(cyclohexylamino)benzoate is often an intermediate precursor.[1][2]
-
Synthesis Route:
-
Generating the Negative Control: To generate the specific negative control (Ethyl 4-(cyclohexylamino)benzoate), one would typically react Ethyl 4-chlorobenzoate (lacking the nitro group) with cyclohexylamine under Buchwald-Hartwig amination conditions, as the nucleophilic aromatic substitution is less favorable without the electron-withdrawing nitro group.[1][2]
References
-
Dixon, S. J., et al. (2012).[3][5][6][7] Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death.[1][2][3][6][8][9][10] Cell, 149(5), 1060–1072.[6][9]
-
Linkermann, A., et al. (2014).[7] Synchronized renal tubular cell death involves ferroptosis.[2] Proceedings of the National Academy of Sciences, 111(47), 16836-16841.
-
Zilka, O., et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death.[1][2] ACS Central Science, 3(3), 232–243.
- Significance: Provides the detailed chemical mechanism (RTA activity)
-
[1]
-
Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273–285.
- Significance: Comprehensive review covering the chemical probes and necessary controls for ferroptosis research.
-
[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ferrostatin-1 | C15H22N2O2 | CID 4068248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferroptosis: an iron-dependent form of nonapoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability of Ethyl 4-(Cyclohexylamino)benzoate in Aqueous Buffer
Executive Summary
This technical guide provides a comprehensive framework for evaluating the chemical stability of Ethyl 4-(cyclohexylamino)benzoate in aqueous buffer systems. While specific public stability data for this molecule is limited, its structure—a p-aminobenzoic acid (PABA) ester with a secondary N-alkyl substituent—allows for a robust, science-led prediction of its degradation pathways. This document synthesizes established chemical principles with the rigorous standards of international regulatory guidelines to provide researchers, scientists, and drug development professionals with the necessary tools to design, execute, and interpret stability studies. We will explore the primary anticipated degradation mechanisms, namely ester hydrolysis and amine oxidation, and detail the protocols for a forced degradation study designed to probe these vulnerabilities. Furthermore, this guide outlines the development of a stability-indicating analytical method, a critical component for ensuring the integrity of any stability assessment. All methodologies are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring that the proposed workflows are scientifically and regulatorily sound.
Introduction: Understanding the Molecule and the Mandate for Stability
Chemical Profile: Ethyl 4-(cyclohexylamino)benzoate
Ethyl 4-(cyclohexylamino)benzoate belongs to the family of p-aminobenzoic acid derivatives. Its core structure consists of an aromatic ring, an ethyl ester functional group, and a secondary amine where a cyclohexyl group is attached to the nitrogen. This combination of an ester and an aromatic amine dictates its physicochemical properties and, critically, its susceptibility to degradation.
-
Ester Group: The ethyl ester is a primary site for hydrolytic cleavage, a common degradation pathway for many pharmaceutical compounds, especially in aqueous formulations.[1][2]
-
Secondary Aromatic Amine: The N-cyclohexylamino group is an electron-rich moiety susceptible to oxidation.[3][4] Oxidative degradation can lead to the formation of colored impurities and potentially reactive species.
A thorough understanding of these structural liabilities is the first step in designing a meaningful stability study.
The Imperative of Stability Testing in Pharmaceutical Development
Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies worldwide.[5][6] Its purpose is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend appropriate storage conditions.[7][8] The International Council for Harmonisation (ICH) Q1A(R2) guideline is the foundational text for this work, outlining the requirements for generating a comprehensive stability data package for regulatory submission.[7][9][10]
Predicted Chemical Degradation Pathways
Based on the functional groups present in Ethyl 4-(cyclohexylamino)benzoate, two primary degradation pathways are anticipated in an aqueous buffer.
Pathway 1: Hydrolytic Degradation (Ester Cleavage)
The hydrolysis of the ethyl ester bond is a highly probable degradation route. This reaction can be catalyzed by both acid and base.[11]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Base-Catalyzed Hydrolysis (Saponification): In basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis and is irreversible because the final carboxylic acid product is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[2]
The primary degradation products from this pathway would be 4-(cyclohexylamino)benzoic acid and ethanol .
Caption: Predicted hydrolytic degradation pathway.
Pathway 2: Oxidative Degradation (Amine Oxidation)
The secondary aromatic amine is a potential site for oxidative degradation. Aromatic amines can be oxidized by atmospheric oxygen, peroxides, or metal ions, often forming complex mixtures and colored products.[3][4]
Potential oxidative processes include:
-
N-Oxide Formation: Direct oxidation of the nitrogen atom.
-
Radical Coupling: Formation of dimers or oligomers.
-
Ring Oxidation: Hydroxylation of the aromatic ring, potentially leading to the formation of quinone-imine structures, which are often highly colored.
The specific products will depend on the oxidant and reaction conditions. Hydrogen peroxide is a commonly used stress agent to simulate oxidative conditions.[3][12]
Caption: Potential oxidative degradation pathways.
Designing a Comprehensive Forced Degradation Study
Forced degradation (or stress testing) is the cornerstone of a stability study. It involves intentionally subjecting the compound to conditions more severe than accelerated testing to identify potential degradation products and pathways.[5][6] This is essential for developing and validating a stability-indicating analytical method.[13] The study should be designed according to ICH Q1A guidelines.[5][9]
Caption: General workflow for a forced degradation study.
Experimental Protocols for Stress Conditions
The following protocols are suggested starting points. The goal is to achieve 5-20% degradation of the drug substance to ensure that secondary degradation is minimized and the analytical method is not overwhelmed.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Dissolve the compound (e.g., 1 mg/mL) in 0.1 M HCl. Incubate at 60°C. Sample at 0, 2, 6, 12, and 24 hours. Neutralize before analysis. | To evaluate susceptibility to acid-catalyzed ester hydrolysis.[3] |
| Base Hydrolysis | Dissolve the compound (e.g., 1 mg/mL) in 0.1 M NaOH. Incubate at room temperature (25°C). Sample at 0, 1, 2, 4, and 8 hours. Neutralize before analysis. | To evaluate susceptibility to base-catalyzed ester hydrolysis (saponification), which is often rapid.[3] |
| Oxidation | Dissolve the compound (e.g., 1 mg/mL) in a solution of 3% H₂O₂. Incubate at room temperature (25°C), protected from light. Sample at 0, 2, 6, 12, and 24 hours. | To assess the impact of oxidative stress on the molecule, particularly the secondary amine.[12] |
| Thermal Degradation | Prepare a solution in the intended buffer and expose it to 80°C. Also, expose the solid powder to 80°C. Sample at appropriate time points. | To evaluate the intrinsic thermal stability of the molecule in both solution and solid states.[12] |
| Photostability | Expose the compound in solution and as a solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel. | To comply with ICH Q1B guidelines and assess degradation due to light exposure.[14][15][16] |
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[17][18] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose.[13][19]
Step-by-Step HPLC-UV/PDA Method Development Protocol
-
Define Objectives: The primary goal is to develop a method that separates the parent compound from all potential degradation products generated during forced degradation studies.[18]
-
Analyte Information: The compound contains a chromophore, making UV detection suitable. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.[19]
-
Initial Column & Mobile Phase Selection:
-
Stationary Phase: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.
-
Mobile Phase: A gradient elution is typically required to separate compounds with different polarities (e.g., the parent ester vs. the more polar carboxylic acid degradant).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
-
Method Optimization:
-
Inject a mixture of stressed samples (e.g., acid-hydrolyzed and peroxide-stressed) to challenge the method's separating power.
-
Adjust the gradient slope, temperature, and mobile phase pH to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.[13]
-
-
Peak Purity Analysis: Use the PDA detector to confirm that the parent peak is spectrally pure in all stressed samples, ensuring no co-eluting impurities.
| Parameter | Recommended Starting Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | PDA Detector, monitor at λmax |
| Injection Volume | 10 µL |
Data Analysis and Interpretation
Quantitative Analysis
For each stress condition and time point, the percentage of degradation should be calculated. It is also crucial to perform a mass balance assessment. The total response (API + all degradants) should ideally be close to 100% of the initial response, accounting for any differences in UV absorptivity between the parent and the degradants. A poor mass balance may indicate that some degradants are not being detected or are insoluble.
Summary of Expected Results
The data generated should be compiled into a clear summary table to facilitate comparison and interpretation.
| Stress Condition | Observation Time | % Assay of Parent | % Area of Major Degradant 1 (e.g., Hydrolysis) | % Area of Major Degradant 2 (e.g., Oxidative) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 hr | 85.2 | 14.1 | Not Detected | 99.3 |
| 0.1 M NaOH, 25°C | 8 hr | 81.5 | 17.8 | Not Detected | 99.3 |
| 3% H₂O₂, 25°C | 24 hr | 90.1 | Not Detected | 9.2 | 99.3 |
| 80°C Heat | 48 hr | 98.5 | < 1.0 | < 0.5 | 100.0 |
| Photostability | ICH Q1B | 95.3 | < 0.5 | 4.1 | 99.4 |
Note: Data presented is hypothetical and for illustrative purposes only.
Conclusion
The stability of Ethyl 4-(cyclohexylamino)benzoate in aqueous buffer is predicted to be primarily influenced by hydrolytic cleavage of its ester bond and oxidative degradation of its secondary amine. The molecule is expected to be most sensitive to basic conditions, leading to rapid hydrolysis, and may also show susceptibility to oxidative and photolytic stress. A well-designed forced degradation study, executed in accordance with ICH guidelines and analyzed using a validated, stability-indicating HPLC method, is essential to confirm these predictions. The resulting data will form the basis for determining appropriate storage conditions, establishing a suitable re-test period, and ensuring the overall quality, safety, and efficacy of any formulation containing this compound.
References
- FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
- ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
- Q1A (R2) A deep dive in Stability Studies. YouTube.
- Quality Guidelines - ICH.
- Forced degradation studies: A critical lens into pharmaceutical stability.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy.
- Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)
- ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs.
- pH-rate profiles for the hydrolysis of compounds.
- Comparison of methods for determin
- Understanding ICH Photostability Testing. Q-Lab.
- Q1B Photostability Testing of New Drug Substances and Products. FDA.
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
- ETHYL 4-(CYCLOHEXYLAMINO)
- Forced Degrad
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Forced Degrad
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Experiment C: Hydrolysis of a Carboxylic Acid Ester.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology.
- Analytical Methods. RSC Publishing.
- Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chrom
- Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy.
- How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry.
- Aniline degradation by electrocatalytic oxidation.
- Stability Indicating HPLC Method Development and Valid
- Ester Hydrolysis: Acid and Base-C
- Hydrolysis of Esters. University of Calgary.
Sources
- 1. Buy ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE (EVT-1508888) | 102004-72-8 [evitachem.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. web.viu.ca [web.viu.ca]
- 12. alfachemic.com [alfachemic.com]
- 13. scispace.com [scispace.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. jordilabs.com [jordilabs.com]
- 16. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 19. irjpms.com [irjpms.com]
Methodological & Application
Synthesis of ethyl 4-(cyclohexylamino)benzoate via reductive amination
Executive Summary & Scientific Context
This Application Note details the protocol for the
Historically, reductive aminations utilized sodium cyanoborohydride (
Key Technical Advantages of this Protocol:
-
Chemoselectivity: The ethyl ester moiety remains intact (no hydrolysis or reduction).
-
Safety: Eliminates the generation of HCN gas associated with cyanoborohydrides.
-
Efficiency: One-pot procedure with no need for pre-formation/isolation of the imine.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the in situ formation of an iminium ion species, which is subsequently reduced by the hydride source.
Graphviz Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanistic flow from precursors to target via the critical iminium ion intermediate. STAB selectively reduces the iminium ion over the ketone.
Critical Process Parameters (CPPs)
To ensure reproducibility and high yield, the following parameters must be controlled.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.2 (Amine:Ketone) | Slight excess of ketone drives the equilibrium toward the imine. |
| Reducing Agent | 1.4 – 1.5 equiv STAB | Sufficient hydride equivalents are required; STAB can degrade slowly over time in solution. |
| Solvent System | 1,2-Dichloroethane (DCE) | Standard: DCE promotes rapid imine formation.[1] Green Alternative: THF (slower rate, requires longer reaction time). |
| Catalyst | Acetic Acid (1.0 equiv) | Essential for catalyzing the dehydration of the hemiaminal to the iminium ion, especially with less reactive ketones. |
| Temperature | 20–25 °C | Elevated temperatures increase the risk of dialkylation or ester hydrolysis. |
Experimental Protocol
Safety Warning: 1,2-Dichloroethane (DCE) is a suspected carcinogen and highly flammable. All operations must be performed in a functioning fume hood. Sodium triacetoxyborohydride evolves hydrogen gas upon contact with water/acid; vent reaction vessels properly.
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine): 1.65 g (10.0 mmol)
-
Cyclohexanone: 1.24 mL (12.0 mmol, 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 equiv)
-
Glacial Acetic Acid: 0.6 mL (10.0 mmol, 1.0 equiv)
-
1,2-Dichloroethane (DCE): 30 mL
-
Sat. Aqueous
: 50 mL -
Ethyl Acetate (EtOAc): For extraction
Step-by-Step Methodology:
-
Reactant Solubilization: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-aminobenzoate (1.65 g) in DCE (30 mL).
-
Checkpoint: Solution should be clear and colorless.
-
-
Ketone & Catalyst Addition: Add Cyclohexanone (1.24 mL) followed by Acetic Acid (0.6 mL). Stir at room temperature for 15–20 minutes.
-
Why? This "incubation" period allows the equilibrium to establish the hemiaminal/imine species before the reducing agent is introduced.
-
-
Reductive Step: Add STAB (3.18 g) portion-wise over 5–10 minutes.
-
Caution: Mild exotherm and gas evolution (
) may occur. Do not seal the flask air-tight; use a septum with a bleed needle or an inert gas line (Nitrogen/Argon) with an outlet. -
Reaction Time: Stir vigorously at 20–25 °C for 4–16 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.
-
-
Quench & Workup: Once the starting material (Benzocaine) is consumed, quench the reaction by carefully adding saturated aqueous
(30 mL). Stir for 15 minutes until gas evolution ceases.-
Critical: The pH of the aqueous layer should be roughly 8-9 to ensure the amine product is in its free-base form (organic soluble).
-
-
Extraction: Transfer mixture to a separatory funnel. Separate phases. Extract the aqueous layer with DCM or EtOAc (
mL). Combine organic layers. -
Drying & Isolation: Wash combined organics with Brine (30 mL), dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Purification: The crude oil often crystallizes upon standing. If necessary, purify via flash column chromatography (Silica Gel, 0
20% EtOAc in Hexanes) or recrystallize from Ethanol/Water.
Graphviz Diagram 2: Experimental Workflow
Caption: Operational sequence for the one-pot reductive amination protocol.[1][2][3]
Self-Validating Quality Control (QC)
To confirm the identity of the product, use the following spectroscopic markers. If these signals are absent, the protocol has failed.
Target Structure: Ethyl 4-(cyclohexylamino)benzoate[4]
| Analysis Type | Diagnostic Signal | Interpretation |
| Ethyl Ester Integrity: Confirms the ester was NOT hydrolyzed or reduced. | ||
| Methine Proton: Diagnostic signal for the new N-CH bond on the cyclohexyl ring. | ||
| NH Signal: Confirms secondary amine formation (replaces the broad 2H signal of primary amine). | ||
| Aromatic Pattern: Typical AA'BB' system. The ortho-to-N protons ( | ||
| Mass Spec | [M+H] | Molecular ion peak confirming formula |
Troubleshooting Matrix:
-
Issue: Presence of alcohol byproduct (Cyclohexanol).
-
Cause: Ketone reduction competed with imine formation.
-
Fix: Increase the "incubation" time of Amine + Ketone + AcOH before adding STAB.
-
-
Issue: Low Yield / Recovery.
-
Cause: Product trapped in aqueous layer as a salt.
-
Fix: Ensure the quench pH is basic (>8) before extraction.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][6][7][10] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Clayden, J. , Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group). Link
-
PubChem. (n.d.). Compound Summary: Benzocaine. National Library of Medicine. Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Buy ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE (EVT-1508888) | 102004-72-8 [evitachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. organicreactions.org [organicreactions.org]
Application Note: Precision Synthesis of Ethyl 4-(cyclohexylamino)benzoate
Protocol for the Reductive Amination of Ethyl 4-aminobenzoate with Cyclohexanone
Executive Summary & Strategic Analysis
This application note details the protocol for synthesizing Ethyl 4-(cyclohexylamino)benzoate (an
While conceptually simple, the reaction between ethyl 4-aminobenzoate (an electron-deficient aniline) and cyclohexanone (a sterically moderate ketone) presents specific challenges:
-
Nucleophilicity: The ester group on the aniline ring withdraws electron density, making the amino group a poor nucleophile compared to alkyl amines.
-
Equilibrium: The formation of the intermediate ketimine (Schiff base) is unfavorable and reversible, often requiring water removal or acid catalysis to drive the equilibrium.
-
Chemoselectivity: The ester moiety on the benzocaine must remain intact; therefore, strong reducing agents (e.g., LiAlH
) are contraindicated.
Selected Strategy: We utilize Sodium Triacetoxyborohydride (STAB) in the presence of Acetic Acid (AcOH) .
-
Why STAB? It is a mild, selective hydride donor that reduces imines/iminiums much faster than it reduces ketones or esters. This allows for a "one-pot" procedure without isolating the unstable imine intermediate.
-
Why AcOH? It catalyzes the formation of the imine by activating the ketone carbonyl and facilitates the dehydration of the carbinolamine intermediate.
Reaction Mechanism & Pathway[1]
The reaction proceeds through a stepwise condensation-reduction sequence. Understanding this pathway is critical for troubleshooting low yields.
Figure 1: Mechanistic pathway of the reductive amination using STAB.
Experimental Protocol
3.1. Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Qty (Example) | Role |
| Ethyl 4-aminobenzoate | 165.19 | 1.0 | 1.65 g (10 mmol) | Limiting Reagent |
| Cyclohexanone | 98.15 | 1.2 | 1.18 g (1.24 mL) | Electrophile |
| NaBH(OAc) | 211.94 | 1.5 | 3.18 g | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 - 2.0 | 0.6 mL | Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 40 mL | Solvent (Anhydrous) |
Safety Note: DCE is a carcinogen and toxic. Perform all operations in a fume hood. Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used as safer alternatives, though DCE often provides faster kinetics for this specific reaction type.
3.2. Step-by-Step Procedure
Phase 1: Imine Formation (In Situ)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the RBF with Ethyl 4-aminobenzoate (10 mmol) and Cyclohexanone (12 mmol).
-
Solvent: Add DCE (40 mL) under nitrogen atmosphere.
-
Activation: Add Glacial Acetic Acid (10-20 mmol).
-
Insight: The solution may warm slightly. Stir at room temperature (20-25°C) for 30–60 minutes. This "pre-stir" allows the equilibrium to shift toward the imine before the reducing agent is introduced.
-
Phase 2: Reductive Amination 5. Reduction: Add Sodium Triacetoxyborohydride (STAB) (15 mmol) in 3 portions over 15 minutes.
- Caution: Gas evolution (hydrogen) is possible but usually minimal with STAB compared to NaBH
.
- Reaction: Stir the mixture vigorously at room temperature under nitrogen.
- Duration: Typically 4–16 hours.
- Monitoring: Monitor via TLC (30% EtOAc in Hexanes). Look for the disappearance of the starting aniline (lower R
than product) and the appearance of the secondary amine (higher R , often fluoresces under UV).
Phase 3: Workup & Purification
7. Quench: Carefully add saturated aqueous NaHCO
- Stationary Phase: Silica Gel (230-400 mesh).
- Mobile Phase: Gradient 5%
20% Ethyl Acetate in Hexanes.
Workflow Logic & Decision Tree
This workflow diagram illustrates the critical decision points during the execution of the protocol.
Figure 2: Operational workflow and troubleshooting logic.
Validation & Quality Control (QC)
To ensure the protocol was successful, verify the product using the following markers.
5.1. Expected Analytical Data[2][3]
-
Physical State: White to off-white solid or viscous pale yellow oil (crystallizes upon standing).
-
H NMR (CDCl
, 400 MHz):- 7.85 (d, 2H, Ar-H ortho to ester) – Shifted slightly downfield from SM.
- 6.55 (d, 2H, Ar-H ortho to amine) – Characteristic of aniline derivatives.
-
4.30 (q, 2H, O-CH
-CH ) – Ester retention confirmation. -
4.10 (br s, 1H, NH ) – Broad singlet, disappears with D
O shake. - 3.30 (m, 1H, N-CH -cyclohexyl) – New signal indicating alkylation.
- 2.00 – 1.10 (m, 10H, Cyclohexyl protons).
-
IR Spectroscopy:
-
3350 cm
: N-H stretch (Secondary amine; single band vs. double band of primary amine SM). -
1680-1700 cm
: C=O stretch (Ester; should remain strong). -
Absence of 1710 cm
: Ketone C=O (indicates removal of cyclohexanone).
-
5.2. Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance or wet solvent. | Add 3Å Molecular Sieves during the "Pre-Stir" phase to drive imine formation. |
| Tertiary Amine formed | Over-alkylation. | Unlikely with cyclohexanone due to sterics, but ensure ketone is not in massive excess (>1.5 eq). |
| Ester Hydrolysis | Acid too strong/wet. | Ensure anhydrous conditions; do not use mineral acids (HCl); stick to AcOH. |
| Starting Material Remains | Poor nucleophilicity. | Switch solvent to DCE (higher temp capability) or add Ti(OiPr) |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Practical Synthetic Protocols.
-
Vertex AI Search Result 1.1. "Synthesis of Ethyl 4-(cyclohexylamino)benzoate." Evitachem Product Catalog & Synthesis Analysis.[4]4[5][3][4][6][7]
-
Vertex AI Search Result 1.2. "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate." Organic Syntheses.[7][8] (Used for characterization data of the starting material).[3][6][9][10]
-
Vertex AI Search Result 1.9. "Hitchhiker's Guide to Reductive Amination." Organic Chemistry Portal. (Optimization of reducing agents).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE (EVT-1508888) | 102004-72-8 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. connectjournals.com [connectjournals.com]
- 10. rjptonline.org [rjptonline.org]
Application Note: Recrystallization Solvents for Ethyl 4-(cyclohexylamino)benzoate Purification
Abstract & Scope
Ethyl 4-(cyclohexylamino)benzoate (CAS: 102004-72-8) is a critical lipophilic intermediate, primarily utilized in the synthesis of local anesthetics such as Cyclomethycaine. Synthesized typically via the reductive amination of ethyl 4-aminobenzoate (Benzocaine) with cyclohexanone, the crude product often contains unreacted primary amines, reductive byproducts, and inorganic salts.
This application note provides a definitive guide to purifying this compound. Unlike its precursor (Benzocaine), the addition of the cyclohexyl moiety significantly increases the molecule's lipophilicity (LogP shift ~ +2.5). Consequently, standard purification protocols must be adapted to exploit this solubility differential. This guide details two validated solvent systems: Ethanol/Water (Polar/Anti-solvent) for general purity and Ethyl Acetate/Heptane (Non-polar) for anhydrous requirements.
Solvent Selection Logic (The "Why")
The purification strategy relies on the Hydrophobic Shift . The target molecule possesses a distinct solubility profile compared to its major impurity, Benzocaine.
Comparative Solubility Profile
| Property | Ethyl 4-aminobenzoate (Impurity) | Ethyl 4-(cyclohexylamino)benzoate (Target) | Purification Logic |
| Molecular Weight | 165.19 g/mol | 247.33 g/mol | Target is significantly heavier/larger. |
| Character | Primary Amine (Polar H-bond donor) | Secondary Amine (Lipophilic Cyclohexyl ring) | Target is less water-soluble. |
| Solubility (EtOH) | High | High | Both dissolve in hot ethanol. |
| Solubility (Water) | Sparingly Soluble | Insoluble | Key Mechanism: Target precipitates first upon water addition. |
| Solubility (Hexane) | Low | Moderate | Target is more soluble in non-polar solvents than impurity. |
Solvent Decision Tree
The following logic gate illustrates how to select the correct protocol based on your specific impurity profile.
Figure 1: Decision matrix for solvent selection based on crude impurity profile.
Protocol A: Ethanol/Water (Recommended)
Best for: Removing unreacted Benzocaine and inorganic salts. Mechanism: The cyclohexyl group disrupts the crystal lattice less than the primary amine allows for hydrogen bonding with water. As water (anti-solvent) is added to the ethanolic solution, the highly lipophilic cyclohexyl derivative reaches supersaturation and nucleates before the more polar Benzocaine.
Materials
-
Solvent: Ethanol (95% or Absolute).
-
Anti-solvent: Deionized Water (chilled to 4°C).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Methodology
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add Ethanol (approx. 3–5 mL per gram of solid).
-
Heat to gentle reflux (approx. 78°C).
-
Note: If the solution is colored (brown/yellow), add activated charcoal (1% w/w), stir for 5 mins, and perform a hot filtration through Celite.
-
-
Nucleation Point:
-
Remove from heat but keep stirring.
-
While the solution is still hot (~60°C), add warm water dropwise until a persistent turbidity (cloudiness) just appears.
-
Add a few drops of Ethanol to clear the solution back to transparency.
-
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling may cause "oiling out" due to the low melting point of the cyclohexyl derivative.
-
Once at room temperature, transfer to an ice bath (0–4°C) for 30 minutes to maximize yield.
-
-
Collection:
-
Filter via vacuum filtration (Buchner funnel).[1]
-
Wash: Wash the cake with a cold 50:50 Ethanol/Water mixture. Crucial: Do not use pure ethanol for washing as it will redissolve the product.
-
Dry: Vacuum dry at 40°C or in a desiccator.
-
Protocol B: Ethyl Acetate/Heptane (Alternative)
Best for: Anhydrous applications or when the crude contains significant non-polar "oils" or tars.
Step-by-Step Methodology
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.
-
Anti-solvent Addition: Remove from heat. Slowly add Heptane (or Hexanes) until the solution becomes slightly cloudy.
-
Re-solubilization: Heat briefly to redissolve any precipitate.
-
Crystallization: Let stand at room temperature. The product should crystallize as white needles or plates.
-
Troubleshooting: If an oil forms at the bottom, reheat and add slightly more Ethyl Acetate, then cool more slowly with vigorous stirring to induce nucleation.
-
Process Workflow & Critical Control Points
The following diagram outlines the operational workflow, highlighting where mass loss or purity failure typically occurs.
Figure 2: Operational workflow for the recrystallization of secondary amine benzoates.
Troubleshooting "Oiling Out"
A common issue with cyclohexyl-amino esters is the formation of a separate liquid phase (oil) rather than crystals upon cooling.
-
Cause: The solution temperature is above the melting point of the solvated product, or the supersaturation is too high.
-
Correction:
-
Reheat the mixture until the oil dissolves.
-
Add a small amount of the primary solvent (Ethanol or EtOAc).
-
Seed the solution with a pure crystal of the target compound at a temperature slightly below its melting point.
-
Cool very slowly (wrap the flask in foil or a towel).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2337, Benzocaine. (Basis for solubility comparison). Retrieved from [Link]
-
Organic Syntheses. Ethyl p-aminobenzoate (Benzocaine) Synthesis and Purification. (Foundational protocol for aminobenzoate handling). Coll. Vol. 1, p.235 (1941). Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
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Application Note: A Scalable and Efficient Protocol for the Synthesis of Ethyl 4-(Cyclohexylamino)benzoate via Reductive Amination
Abstract
This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of ethyl 4-(cyclohexylamino)benzoate, a key intermediate in various fields of chemical research and development. The primary method detailed is a one-pot reductive amination, selected for its high efficiency, selectivity, and scalability. We will explore the causality behind the selection of reagents and conditions, present a detailed, step-by-step protocol, and discuss critical considerations for process optimization and scale-up. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable synthetic procedure.
Introduction and Synthetic Strategy
Ethyl 4-(cyclohexylamino)benzoate is a secondary amine derivative of the benzocaine scaffold. Its synthesis is a crucial step in the development of more complex molecules, particularly in the pharmaceutical and materials science sectors. The formation of the N-cyclohexyl bond onto the aromatic amine is the key transformation. While several methods exist for N-alkylation of anilines, such as direct alkylation with cyclohexyl halides or palladium-catalyzed Buchwald-Hartwig amination, reductive amination stands out for its operational simplicity, mild reaction conditions, and high atom economy.[1][2][3]
The chosen strategy involves the direct, one-pot reaction of ethyl 4-aminobenzoate with cyclohexanone in the presence of a selective reducing agent. This process proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced to the target secondary amine.
The core advantages of this approach are:
-
Efficiency: The reaction can be carried out in a single vessel, minimizing transfers and potential for material loss.
-
Selectivity: Modern reducing agents can selectively reduce the iminium ion in the presence of the ketone and ester functional groups.
-
Scalability: The protocol avoids harsh reagents or extreme temperatures, making it amenable to large-scale production.
The reducing agent of choice for this protocol is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is a milder and more selective reagent that will not readily reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion).[4][5] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it ideal for one-pot procedures.[5][6] The reaction rate for the reduction of the iminium ion is significantly faster than for the ketone, which prevents the formation of cyclohexanol as a major byproduct.[6]
Reaction Mechanism and Experimental Workflow
The overall transformation and the logical flow of the synthesis are depicted below.
Reaction Mechanism
The reductive amination proceeds in two key stages within the same pot:
-
Imine Formation: Ethyl 4-aminobenzoate, a primary amine, acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. This is followed by dehydration to form a Schiff base, or imine. This equilibrium can be catalyzed by a mild acid.
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride to the electrophilic carbon of the imine (or more accurately, the protonated iminium ion), resulting in the formation of the desired secondary amine product.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale of the final product. Adjustments may be necessary based on specific laboratory equipment and conditions.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass/Volume | Molar Equiv. | Notes |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 0.605 | 100.0 g | 1.0 | Reagent grade, >98% purity |
| Cyclohexanone | C₆H₁₀O | 98.14 | 0.666 | 65.4 g (69.2 mL) | 1.1 | Anhydrous, >99% purity |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 0.787 | 166.8 g | 1.3 | Handle in a dry environment; moisture-sensitive [7] |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 0.605 | 36.3 g (34.6 mL) | 1.0 | Optional, but recommended to catalyze imine formation [6][8] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 1.0 L | - | Anhydrous solvent; preferred for STAB reactions [6][8] |
| Saturated NaHCO₃ (aq) | - | - | - | ~1.0 L | - | For quenching the reaction |
| Brine (Saturated NaCl aq) | - | - | - | ~500 mL | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~50 g | - | For drying the organic phase |
| Ethanol, 200 Proof | C₂H₅OH | 46.07 | - | As needed | - | For recrystallization |
| Hexanes | - | - | - | As needed | - | For recrystallization |
Equipment
-
5 L three-neck round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer
-
Thermometer or thermocouple
-
Addition funnel or powder dispenser for STAB
-
Nitrogen or Argon inert gas inlet
-
Heating/cooling mantle or circulating bath
-
Large separatory funnel (4 L)
-
Rotary evaporator
-
Buchner funnel and filtration flask
-
Vacuum oven
Step-by-Step Procedure
-
Reaction Setup: Assemble the 5 L reactor with the overhead stirrer, thermometer, and nitrogen inlet. Ensure the system is dry and purged with inert gas.
-
Charging Reagents: To the reactor, add ethyl 4-aminobenzoate (100.0 g, 0.605 mol) and anhydrous 1,2-dichloroethane (1.0 L). Begin stirring to dissolve the solid.
-
Add cyclohexanone (69.2 mL, 0.666 mol) followed by glacial acetic acid (34.6 mL, 0.605 mol) to the mixture at room temperature. [4]4. Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction is an equilibrium, but the subsequent reduction will drive it to completion.
-
Reduction with STAB: Cool the reaction mixture to 10-15 °C using an ice bath. In a dry beaker, weigh sodium triacetoxyborohydride (166.8 g, 0.787 mol). Add the STAB to the reaction mixture portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 25 °C. The addition can be exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm). The product should be more nonpolar than the starting amine.
-
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath to 10 °C. Slowly and carefully quench the reaction by adding 1.0 L of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation and controlled addition. Stir vigorously for 30 minutes until gas evolution ceases.
-
Work-up and Extraction: Transfer the biphasic mixture to a 4 L separatory funnel. Separate the layers. Extract the aqueous layer twice with 250 mL portions of dichloromethane or ethyl acetate.
-
Combine all organic layers. Wash the combined organic phase with brine (500 mL), then dry over anhydrous magnesium sulfate (~50 g).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.
-
Purification: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Final Product: Collect the crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold ethanol/hexanes (1:1), and dry the product under vacuum at 40-50 °C to a constant weight.
Expected Results and Characterization
-
Yield: 75-90%
-
Appearance: White to off-white crystalline solid.
-
Purity (by HPLC/GC): >98%
-
Characterization: The product's identity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should be consistent with the structure of ethyl 4-(cyclohexylamino)benzoate.
Safety and Scale-Up Considerations
-
Safety:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
1,2-Dichloroethane is a suspected carcinogen and should be handled with care.
-
Sodium triacetoxyborohydride is moisture-sensitive and will release hydrogen gas upon contact with water or protic solvents; the quenching step must be performed carefully. [7]* Scale-Up Considerations:
-
Thermal Management: The addition of STAB can be exothermic. On a larger scale, a jacketed reactor with controlled cooling is essential to maintain the desired temperature range.
-
Reagent Addition: For multi-kilogram scale, STAB should be added via a solid addition hopper or as a slurry in the reaction solvent to ensure better control.
-
Mixing: Efficient overhead stirring is critical to maintain a homogenous slurry and ensure effective heat transfer.
-
Quenching: The quench step will generate a significant volume of gas. The rate of addition of the aqueous base must be carefully controlled, and the reactor must have adequate headspace and be properly vented.
-
Purification: Recrystallization may become less efficient at a very large scale. Alternative purification methods such as slurry washes or distillation of the product (if thermally stable) might be considered.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Tarbell, D. S., & Fukushima, D. K. (1947). ETHYL p-AMINOBENZOATE. Organic Syntheses, 27, 35. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-(14-methylpentadecyl)aminobenzoate. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]
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- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Optimizing the Reductive Alkylation of Benzocaine for Novel Derivative Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the yield of N-alkylated benzocaine derivatives through reductive alkylation. Benzocaine, a widely used local anesthetic, serves as a valuable starting scaffold for generating new chemical entities with potentially enhanced therapeutic properties.[1][2] This application note details the underlying chemical principles, explores critical reaction parameters, and provides detailed, field-proven protocols for systematic yield optimization. Methodologies for reaction monitoring and product purification are also discussed to ensure a holistic and robust workflow.
Introduction: The Strategic Value of Benzocaine Derivatization
Benzocaine (ethyl 4-aminobenzoate) is a foundational molecule in medicinal chemistry, primarily known for its anesthetic properties.[2][3][4] Its structure, featuring a primary aromatic amine, presents a prime opportunity for synthetic modification to explore new pharmacological activities.[1] Reductive alkylation, also known as reductive amination, is a powerful and versatile method for forming carbon-nitrogen bonds, making it an ideal strategy for synthesizing secondary and tertiary amine derivatives of benzocaine.[5][6] This process involves the reaction of benzocaine's primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[7][8]
The primary advantage of reductive amination over direct alkylation with alkyl halides is the significant reduction of overalkylation, leading to cleaner reaction profiles and higher yields of the desired mono-alkylated product.[5] This guide will focus on a systematic approach to optimizing this reaction, ensuring high yields and purity for downstream applications in drug discovery and development.
The Mechanism and Its Control Points
The reductive alkylation of benzocaine proceeds in two main equilibrium steps, both of which offer points for optimization:
-
Imine Formation: The nucleophilic primary amine of benzocaine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions).[6][7]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine C=N double bond to a C-N single bond, yielding the final N-alkylated benzocaine derivative.[7]
The key to high yield is to favor the formation and subsequent reduction of the imine while minimizing side reactions, such as the reduction of the starting carbonyl compound.[5]
Figure 1: General mechanism for the reductive alkylation of benzocaine.
Core Parameters for Yield Optimization
Achieving optimal yields in the reductive alkylation of benzocaine requires a systematic evaluation of several key parameters. The interplay between these factors is crucial for maximizing the conversion to the desired product.
Choice of Reducing Agent
The selection of the reducing agent is arguably the most critical factor. The ideal reagent should be powerful enough to reduce the imine intermediate but mild enough to avoid significant reduction of the starting aldehyde or ketone.[7][9]
| Reducing Agent | Common Solvents | Key Characteristics & Causality |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | DCE, DCM, THF, Dioxane | Recommended First Choice. A mild and selective reagent that is highly effective for a wide range of substrates, including those sensitive to acid. Its steric bulk and electronic properties make it less reactive towards aldehydes and ketones compared to the protonated imine intermediate, thus minimizing side product formation.[10][11][12] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Effective at a slightly acidic pH (4-5), where it selectively reduces the iminium ion over the carbonyl starting material.[9] However, it is highly toxic and can generate cyanide gas, necessitating careful handling and disposal procedures.[13] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | A stronger, less selective reducing agent that can reduce both the imine and the starting carbonyl compound.[7][10] To mitigate this, a stepwise procedure is often employed: allow sufficient time for imine formation before adding NaBH₄.[11][12] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Various | A green chemistry approach that can be highly effective.[6] However, it may not be suitable for substrates with other reducible functional groups (e.g., nitro groups, C-C multiple bonds), which are not present in benzocaine but could be in the carbonyl partner.[13] |
Solvent System
The solvent plays a significant role in solubilizing reactants and influencing reaction kinetics.[14][15]
-
Chlorinated Solvents: 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are highly effective and commonly used, particularly with STAB, often leading to faster reaction times.[12][16]
-
Ethers: Tetrahydrofuran (THF) and Dioxane are also suitable choices for borohydride-based reductions.[10]
-
Alcohols: Methanol (MeOH) and Ethanol (EtOH) are common for reactions with NaBH₃CN and NaBH₄.[10] However, when using catalytic hydrogenation, alcohols can be oxidized by the catalyst to form aldehydes/ketones, which can then participate in the reaction and generate impurities.[16]
-
Greener Alternatives: Ethyl acetate (EtOAc) has been shown to be a viable and more environmentally friendly alternative to chlorinated solvents for STAB-mediated reactions.[14][16]
pH Control
The pH of the reaction medium is critical, especially for the imine formation step. The reaction is typically favored under weakly acidic conditions (pH 4-6).
-
Causality: An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. However, excessively acidic conditions (pH < 4) will protonate the amine of benzocaine, rendering it non-nucleophilic and halting the reaction. Acetic acid is often added as a catalyst, particularly for less reactive ketones.[11][17]
Stoichiometry and Temperature
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the carbonyl compound and the reducing agent (1.3-1.6 equivalents) relative to the benzocaine is a common starting point to drive the reaction to completion.[12]
-
Temperature: Most reductive aminations are conveniently run at room temperature.[12] Gentle heating may be required for less reactive substrates, but this can also increase the rate of side reactions. It is recommended to start at ambient temperature and only apply heat if the reaction is sluggish.
Experimental Protocols
This section provides a general protocol for the reductive alkylation of benzocaine with a model aldehyde (e.g., isobutyraldehyde) and a systematic workflow for optimizing the reaction yield.
Materials and Reagents
-
Benzocaine (Ethyl 4-aminobenzoate)
-
Aldehyde or Ketone (e.g., Isobutyraldehyde)
-
Reducing Agent (e.g., Sodium Triacetoxyborohydride)
-
Anhydrous Solvent (e.g., 1,2-Dichloroethane)
-
Glacial Acetic Acid (optional catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
General Protocol for Reductive Alkylation of Benzocaine
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add benzocaine (1.0 eq.).
-
Dissolve the benzocaine in the chosen anhydrous solvent (e.g., 1,2-dichloroethane, ~0.1 M concentration).
-
Add the aldehyde or ketone (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a single portion, add the solid reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.). If the reaction is known to be slow (especially with ketones), 1-2 equivalents of acetic acid can be added at this stage.[12]
-
Stir the reaction mixture at room temperature.
Monitoring the Reaction:
-
Monitor the reaction progress by TLC, observing the disappearance of the benzocaine spot and the appearance of a new, less polar product spot. A suitable eluent system is typically a mixture of hexane and ethyl acetate.
Workup and Purification:
-
Once the reaction is complete (typically 2-24 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Workflow for Systematic Yield Optimization
A systematic approach is essential for efficient optimization. A Design of Experiments (DoE) approach can be highly effective, but a one-factor-at-a-time (OFAT) approach is also practical.
Figure 2: Systematic workflow for optimizing reductive alkylation yield.
Data Presentation and Analysis
The results of the optimization studies should be tabulated for clear comparison. Below is a hypothetical example for the reductive alkylation of benzocaine with isobutyraldehyde.
Table 1: Effect of Reducing Agent and Solvent on Yield
| Entry | Reducing Agent | Solvent | Time (h) | Isolated Yield (%) |
| 1 | NaBH(OAc)₃ | DCE | 4 | 92 |
| 2 | NaBH(OAc)₃ | THF | 8 | 85 |
| 3 | NaBH(OAc)₃ | EtOAc | 6 | 88 |
| 4 | NaBH₃CN | MeOH | 12 | 78* |
| 5 | NaBH₄ (stepwise) | MeOH | 3 | 65** |
*Reaction performed at pH 5 with acetic acid. **Significant formation of 4-aminobenzyl alcohol observed.
Analysis: The data clearly indicates that sodium triacetoxyborohydride in DCE provides the highest yield and fastest conversion (Entry 1). Ethyl acetate (Entry 3) is a strong green alternative with only a minor drop in yield.[14] NaBH₄ (Entry 5) shows poor selectivity, highlighting the importance of choosing a milder reducing agent for this transformation.[7]
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider adding a catalytic amount of acetic acid (if not already present), gently heating the mixture, or increasing the equivalents of the reducing agent.
-
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the carbonyl starting material. This is a clear indication that a milder reducing agent or a stepwise protocol is needed.[5]
-
Weakly Nucleophilic Amines: While benzocaine's amine is reasonably nucleophilic, extremely electron-deficient aromatic amines may react very slowly or not at all.[8]
-
Purification: The N-alkylated benzocaine product is basic. For challenging purifications, an acidic workup can be used to extract the product into an aqueous layer, which is then basified and re-extracted into an organic solvent.
Conclusion
The reductive alkylation of benzocaine is a robust and efficient method for the synthesis of novel secondary amine derivatives. By systematically optimizing key parameters—particularly the choice of reducing agent and solvent—researchers can achieve high yields and purity. Sodium triacetoxyborohydride in a solvent such as 1,2-dichloroethane or ethyl acetate represents a reliable and high-yielding starting point for this transformation. The protocols and optimization strategies outlined in this application note provide a solid framework for drug development professionals to successfully synthesize and explore new chemical space based on the benzocaine scaffold.
References
- Specific solvent issues with Reductive Amination/Alkylation. (n.d.). ACS Green Chemistry Institute.
- Synthesis and microbiological evaluation of several benzocaine derivatives. (2021).
- Reductive Amination - Common Conditions. (n.d.).
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/C
- Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2025).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Song, S., Wang, Y., & Yan, N. (2018). A remarkable solvent effect on reductive amination of ketones.
- Optimizing Reductive Amin
- Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Nocore.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Reductive amin
- Myers, A. (n.d.).
- Benzocaine synthesis from toluene and p-xylene. (2023). The Science Snail.
- Synthesis of Benzocaine. (n.d.). Chemistry Steps.
- New Catalysts for Reductive Amin
- Reductive alkylation of amines with orthocarboxylic acid esters. (2017).
- Making Benzocaine: The Local Anesthetic Th
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.
- Experiment 17: multi-step synthesis: Benzocaine. (n.d.). Simon Fraser University.
- Microwave-assisted Synthesis of Local Anaesthetic Procaine
- The Reductive Alkylation of Primary Aromatic Amines with Raney Nickel and Alcohols. (1951). Journal of the American Chemical Society.
- Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. (n.d.). Taylor & Francis eBooks.
- Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. (2022). Molecules.
- Preparation of Benzocaine Introduction, Set-Up, and Reflux. (2021). YouTube.
- Application Note – Reductive Amin
- Spectrophotometric Determination of Benzocaine by Azo-Dye Formation Reaction. (2018). Journal of Al-Nahrain University.
- Benzocaine: Mechanism of Action, Uses, Toxicity. (2023). ChemicalBook.
- Spectrophotometric Determination of Benzocaine by Azo- Dye Formation Reaction. (2011). Journal of University of Anbar for Pure Science.
- The determination of benzocaine by redox potentiometric titration. (2025).
- Benzocaine and Impurities. (n.d.). BOC Sciences.
- Making Benzocaine. (2023). YouTube.
- Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.).
- Amin, A. S., & el-Didamony, A. M. (2003). Colorimetric determination of benzocaine, lignocaine and procaine hydrochlorides in pure form and in pharmaceutical formulations using p-benzoquinone. Analytical Sciences, 19(10), 1457-1459.
- N-Acetylbenzocaine: Formation via Transacetylation of Benzocaine and Acetylsalicylic Acid in a Cocaine Exhibit. (2010).
- Benzocaine process. (1962).
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Troubleshooting & Optimization
Preventing bis-alkylation impurities in ethyl 4-(cyclohexylamino)benzoate synthesis
Topic: Prevention of Bis-Alkylation Impurities
Executive Summary & Impurity Profile
The Challenge: The synthesis of Ethyl 4-(cyclohexylamino)benzoate (Target) from Ethyl 4-aminobenzoate (Benzocaine) and Cyclohexanone via reductive amination is generally selective. However, the formation of the Bis-alkylated impurity (Ethyl 4-(dicyclohexylamino)benzoate) is a critical failure mode.
Mechanistic Root Cause: While the starting aniline is electronically deactivated by the para-ester group, the mono-alkylated product is electronically activated (alkyl group is electron-donating). Although steric hindrance from the cyclohexyl ring suppresses the second addition, excess ketone and aggressive reducing agents will drive the reaction toward the thermodynamically stable tertiary amine (Bis-impurity).
| Component | Structure Description | Risk Factor |
| Starting Material (SM) | Primary Aniline (Benzocaine) | Low Nucleophilicity (Sluggish reaction) |
| Target Product (Mono) | Secondary Amine | Increased Nucleophilicity (Risk of over-reaction) |
| Impurity (Bis) | Tertiary Amine | Formed via reaction of Target + Excess Ketone |
Critical Process Parameters (CPP)
Use this table to audit your current workflow.
| Parameter | Recommended Specification | Technical Rationale |
| Stoichiometry | 1.05 – 1.10 equiv. of Cyclohexanone | Excess ketone >1.2 equiv. statistically forces the secondary amine into the catalytic cycle, generating Bis-impurity. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | STAB is milder than Sodium Cyanoborohydride ( |
| Acid Catalyst | Acetic Acid (AcOH) 1.0 – 2.0 equiv. | Promotes formation of the iminium ion intermediate. Without acid, the imine formation is slow, tempting users to add heat or excess reagents. |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE is the gold standard for STAB reductions (Abdel-Magid protocol).[2][3] THF is a greener alternative but may require longer reaction times. |
| Temperature | 20°C – 25°C (Room Temp) | Heating overcomes the steric barrier of the mono-product, accelerating Bis-formation. |
Troubleshooting Guides (Q&A)
Scenario A: "I see high levels (>5%) of Bis-impurity by HPLC."
Q: My starting material is consumed, but the Bis-impurity is significant. How do I stop this? A: You are likely driving the reaction too hard.
-
Check Stoichiometry: Ensure you are not using >1.2 equivalents of cyclohexanone.
-
Switch to Stepwise Addition: Do not mix everything at once.
-
Step 1: Stir Benzocaine + Cyclohexanone + AcOH for 2 hours (Imine formation).
-
Step 2: Add STAB only after the imine equilibrium is established. This minimizes the simultaneous presence of free secondary amine and free ketone.
-
-
Quench Protocol: Do not let the reaction stir overnight if conversion is complete. Quench immediately with aqueous
to destroy the active borohydride species.
Scenario B: "The reaction is stalled (SM remaining), and I'm tempted to add more ketone."
Q: I have 20% starting material left. Should I add another 0.5 equiv of cyclohexanone? A: NO. Adding more ketone at this stage is the primary cause of Bis-alkylation. The mono-product is already present and will compete for that fresh ketone.
-
Correct Action: Add 0.5 equiv of Acetic Acid instead. The reaction is likely stalled because the pH has drifted, slowing iminium formation. Re-acidifying often restarts the conversion without introducing the risk of over-alkylation.
Scenario C: "I cannot separate the Bis-impurity from the Target."
Q: My crude mixture has 10% Bis-impurity. Column chromatography is difficult. How do I purify? A: Exploit the basicity difference.
-
The Trick: The Bis-impurity (tertiary amine) is more basic and lipophilic than the Mono-product (secondary amine) and Benzocaine (primary aniline).
-
Purification Protocol:
-
Dissolve crude in Ethyl Acetate.[4]
-
Wash with weak acid (e.g., 5% Citric Acid or pH 4-5 buffer).
-
Theory: The highly basic Bis-impurity and Mono-product will protonate and go into water; the neutral/weak Benzocaine stays in organic.
-
Refinement: If Bis is the main issue, perform a recrystallization from Ethanol/Water . The bulky Bis-impurity disrupts crystal packing compared to the flat Mono-product, often remaining in the mother liquor.
-
Validated Experimental Protocol
Based on the Abdel-Magid Reductive Amination [1].
Reagents:
-
Ethyl 4-aminobenzoate (1.0 equiv, 10 mmol)
-
Cyclohexanone (1.05 equiv, 10.5 mmol)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol)
-
Acetic Acid (1.0 equiv)
-
1,2-Dichloroethane (DCE) (30 mL)
Procedure:
-
Imine Formation: In a dry flask under Nitrogen, charge Benzocaine, Cyclohexanone, and DCE. Add Acetic Acid.[2][5][6] Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Add STAB as a solid in 3 portions over 15 minutes. Caution: Mild gas evolution.
-
Monitoring: Stir at RT. Monitor by TLC or HPLC at 2 hours.
-
Checkpoint: If SM > 10%, wait. Do not add more ketone yet.
-
-
Workup: Quench with sat.
(30 mL). Stir for 15 mins until gas evolution ceases. Extract with DCM or EtOAc. -
Isolation: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from EtOH if necessary.
Mechanistic Visualization
The following diagram illustrates the competitive pathways. Note how the "Danger Zone" (Bis-formation) is driven by excess ketone reacting with the Target Product.
Figure 1: Competitive reaction pathways in reductive amination. The formation of the Bis-impurity is a sequential reaction dependent on the availability of excess cyclohexanone after the Target is formed.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][7][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[8] The cyanohydridoborate anion as a selective reducing agent.[1][7][10] Journal of the American Chemical Society, 93(12), 2897–2904.
-
Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][2][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. reddit.com [reddit.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydrolysis of Ethyl Esters During Workup of Amino Benzoates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in organic synthesis: the unintended hydrolysis of ethyl esters, particularly in the context of amino benzoates, during aqueous workup procedures. As Senior Application Scientists, we understand that maintaining the integrity of your target molecule through purification is paramount. This resource combines mechanistic understanding with field-proven protocols to help you maximize your yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem during the workup of amino benzoates?
A1: Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol.[1] In the case of ethyl amino benzoates, this means the desired ester product reverts to the amino benzoic acid starting material. This reaction is the reverse of the Fischer esterification and can be catalyzed by either acid or base in the presence of water.[1][2][3] During a typical workup, you use aqueous solutions to neutralize catalysts and remove impurities. These aqueous washes, whether acidic or basic, create the ideal environment for this unwanted hydrolysis, which can significantly decrease your product yield.[1]
Q2: I'm using a basic wash (e.g., sodium bicarbonate) to neutralize the acid catalyst from my esterification. Isn't this standard procedure?
A2: Yes, it is a standard and necessary step to remove the acid catalyst. However, this step carries a high risk of inducing base-catalyzed hydrolysis, also known as saponification.[4][5][6] Saponification is the reaction of an ester with a base (like sodium hydroxide or even sodium bicarbonate) to form a carboxylate salt and an alcohol.[5][6] A critical point to understand is that under basic conditions, the final deprotonation of the carboxylic acid to a carboxylate is essentially irreversible, driving the hydrolysis reaction to completion and preventing the ester from being reformed.[4][7][8] This makes basic washes a primary culprit for yield loss.
Q3: How can I tell if my ethyl amino benzoate is hydrolyzing during workup?
A3: The most direct signs are a lower-than-expected yield of your purified ester and the detection of the starting amino benzoic acid in your crude product.[1] You can confirm this using a few analytical techniques:
-
Thin-Layer Chromatography (TLC): You will see a spot that corresponds to the more polar amino benzoic acid starting material, which will have a lower Rf value than your ester product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show peaks that correspond to the starting carboxylic acid.[1]
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch, characteristic of a carboxylic acid, can indicate hydrolysis.[1]
Q4: Are there specific structural features of amino benzoates that make them more or less susceptible to hydrolysis?
A4: Yes, the position of the amino group is significant. For example, 2-aminobenzoate esters can undergo intramolecular general base catalysis, where the neighboring amino group itself facilitates the hydrolysis.[9] This can make them more prone to hydrolysis under neutral or mildly acidic conditions compared to their 4-aminobenzoate (para-substituted) counterparts.[9] Additionally, steric hindrance around the ester group can slow down the rate of hydrolysis.[10]
Troubleshooting Guide: Diagnosing and Solving Ester Hydrolysis
If you're observing low yields and have confirmed the presence of the hydrolyzed carboxylic acid, use this guide to pinpoint the cause and implement a solution.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of ethyl amino benzoate after workup. | 1. Base-catalyzed hydrolysis (saponification) during neutralization. | • Use a weak inorganic base: Opt for cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution for neutralization.[11][12] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) which significantly accelerate saponification.[6][13] • Work at low temperatures: Perform all aqueous washes in an ice bath. Lowering the temperature dramatically slows the kinetics of the hydrolysis reaction.[1] |
| 2. Acid-catalyzed hydrolysis during aqueous washes. | • Minimize contact time: While acid-catalyzed hydrolysis is reversible, prolonged exposure to aqueous acid can shift the equilibrium back towards the starting materials.[14][15][16] Perform extractions and washes efficiently and without delay.[1] • Use a large excess of alcohol during the initial reaction: To favor the formation of the ester product according to Le Châtelier's Principle, use a large excess of ethanol during the Fischer esterification.[17] | |
| Presence of starting amino benzoic acid in the final product. | 1. Incomplete neutralization of the acid catalyst. | • Ensure complete neutralization: Add the basic solution portion-wise until CO₂ evolution ceases.[11][18] Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH ~8).[11][19] |
| 2. Insufficient drying of the organic layer. | • Thoroughly dry the organic layer: Use a sufficient amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Residual water can promote hydrolysis if any catalytic acid remains. | |
| 3. The amino group is interfering with the reaction or workup. | • Consider a protecting group strategy: For particularly sensitive substrates or multi-step syntheses, protecting the amino group as a carbamate (e.g., Boc or Cbz) can prevent it from participating in side reactions.[20][21][22] The protecting group can be removed in a later step under conditions that do not affect the ester. |
Visualizing the Problem: The Mechanism of Saponification
Understanding the "why" behind experimental choices is crucial. The following diagram illustrates the base-catalyzed hydrolysis (saponification) of an ethyl amino benzoate. This mechanism highlights the irreversible nature of the reaction under basic conditions, which is a key factor to control during your workup.
Caption: Base-catalyzed hydrolysis (saponification) of ethyl p-aminobenzoate.
Recommended Workup Protocol to Minimize Hydrolysis
This protocol provides a step-by-step methodology for the workup of a Fischer esterification reaction to isolate an ethyl amino benzoate, with specific measures to prevent unwanted hydrolysis.
-
Cool the Reaction Mixture: Once the reaction is deemed complete, remove the heat source and allow the flask to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath to bring the temperature down to 0-5 °C.[1]
-
Quench with Ice-Cold Water: Slowly pour the cooled reaction mixture into a separatory funnel containing ice-cold deionized water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[12] Collect the organic layer.
-
Neutralization with Cold, Weak Base: Wash the organic layer with small portions of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[23]
-
Brine Wash: Perform a final wash of the organic layer with cold, saturated aqueous sodium chloride (brine).[1] This step aids in the removal of residual water from the organic phase.
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as Na₂SO₄ or MgSO₄.[1] Add the drying agent until it no longer clumps and swirls freely.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl amino benzoate.
-
Purification: The crude product can then be purified by recrystallization or column chromatography as needed.
Decision-Making Workflow for Workup Optimization
The choice of workup conditions can be tailored based on the properties of your specific amino benzoate. This workflow provides a logical path for troubleshooting and optimization.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.
References
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry . (2022). Master Organic Chemistry. [Link]
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]
-
mechanism for the acid catalysed hydrolysis of esters - Chemguide . (n.d.). Chemguide. [Link]
-
Saponification - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]
-
Experiment 17: multi-step synthesis: Benzocaine . (n.d.). [Link]
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate . (n.d.). ResearchGate. [Link]
-
hydrolysis of esters - Chemguide . (n.d.). Chemguide. [Link]
-
Saponification-Typical procedures - OperaChem . (2024). OperaChem. [Link]
-
Benzocaine | C9H11NO2 - PubChem . (n.d.). National Center for Biotechnology Information. [Link]
-
Video: Esters to Carboxylic Acids: Saponification - JoVE . (2025). JoVE. [Link]
-
Ester Hydrolysis - J&K Scientific LLC . (2021). J&K Scientific LLC. [Link]
-
Making Benzocaine: The Local Anesthetic That Changed Medicine - YouTube . (2025). YouTube. [Link]
-
Ch20: Hydrolysis of Esters - University of Calgary . (n.d.). University of Calgary. [Link]
-
Ester to Acid - Common Conditions . (n.d.). [Link]
-
Preparation of Benzocaine - YouTube . (2021). YouTube. [Link]
-
Ester hydrolysis - Wikipedia . (n.d.). Wikipedia. [Link]
-
2.4 Photocleavable Protecting Groups . (n.d.). [Link]
-
Synthesize Benzocaine via Fischer Esterification | PDF | Acid - Scribd . (n.d.). Scribd. [Link]
-
Why are my ester hydrolysis not working : r/Chempros - Reddit . (2025). Reddit. [Link]
-
Fischer Esterification-Typical Procedures - OperaChem . (2024). OperaChem. [Link]
-
Making Benzocaine - YouTube . (2023). YouTube. [Link]
-
3: Esterification (Experiment) - Chemistry LibreTexts . (2021). Chemistry LibreTexts. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps . (n.d.). Chemistry Steps. [Link]
-
Synthesis of Benzocaine - Chemistry Steps . (n.d.). Chemistry Steps. [Link]
-
Work up of ester? - ResearchGate . (2021). ResearchGate. [Link]
-
22.6: Ester Chemistry . (2020). Chemistry LibreTexts. [Link]
-
Protective Groups - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]
-
Preference for basic conditions in ester hydrolysis - Chemistry Stack Exchange . (2019). Chemistry Stack Exchange. [Link]
-
Amino Acid-Protecting Groups - SciSpace . (n.d.). SciSpace. [Link]
-
Benzocaine Synthesis: Fischer Esterification Post-Lab - Studylib . (n.d.). Studylib. [Link]
-
Protecting Groups List - SynArchive . (n.d.). SynArchive. [Link]
-
Ester hydrolysis of benzocaine | Download Scientific Diagram - ResearchGate . (n.d.). ResearchGate. [Link]
-
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF - ResearchGate . (n.d.). ResearchGate. [Link]
-
Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge . (2008). [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres . (2022). [Link]
-
Ester Hydrolysis - A Level Chemistry Revision Notes - Save My Exams . (2024). Save My Exams. [Link]
-
The Hydrolysis of Ethyl Benzoate - YouTube . (2021). YouTube. [Link]Fj-yL-4M46k)
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. jove.com [jove.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. studylib.net [studylib.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Saponification-Typical procedures - operachem [operachem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 17. athabascau.ca [athabascau.ca]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 22. Protective Groups [organic-chemistry.org]
- 23. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Strategies for Solubilizing Ethyl 4-(cyclohexylamino)benzoate in Biological Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with ethyl 4-(cyclohexylamino)benzoate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this lipophilic compound during biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.
Understanding the Challenge: The Physicochemical Profile of Ethyl 4-(cyclohexylamino)benzoate
Ethyl 4-(cyclohexylamino)benzoate is an organic molecule with a chemical structure that predicts low aqueous solubility. Its ester and secondary amine functional groups, coupled with a cyclohexyl and a benzene ring, contribute to its hydrophobic nature. While soluble in organic solvents like ethanol and dichloromethane, its limited solubility in aqueous media, such as cell culture buffers, presents a significant hurdle for in vitro and in vivo studies.[1]
To effectively work with this compound, a systematic approach to solubilization is essential. This guide will walk you through understanding its properties, selecting appropriate solvent systems, and troubleshooting common issues like compound precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ethyl 4-(cyclohexylamino)benzoate precipitated out of solution when I added it to my cell culture medium. What happened and how can I prevent this?
A1: This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer.[2] The abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. It's possible you are exceeding its maximum solubility in the final aqueous environment.[2]
-
Lower the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This allows for a smaller volume of the stock to be added to the aqueous medium, minimizing the localized solvent shock.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute your DMSO stock into a small volume of a co-solvent like ethanol, and then add this intermediate dilution to your final aqueous medium. This gradual change in polarity can help keep the compound in solution.[4]
-
Slow Addition and Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling. This helps to disperse the compound and solvent more evenly and prevents localized high concentrations.[2]
Q2: What is the best solvent to use for my ethyl 4-(cyclohexylamino)benzoate stock solution?
A2: The ideal solvent will fully dissolve the compound at a high concentration and be compatible with your biological assay. For lipophilic compounds like ethyl 4-(cyclohexylamino)benzoate, the most common choices are:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent that can dissolve a wide range of organic compounds.[5] It is a common choice for preparing high-concentration stock solutions.
-
Ethanol: Ethanol is another effective solvent for many organic molecules and is often better tolerated by cells than DMSO at similar concentrations.[6]
Recommendation: Start with 100% DMSO to prepare your highest concentration stock solution. For working solutions, you may consider diluting with ethanol or directly into your assay buffer, being mindful of the final solvent concentration.
Q3: What is the maximum concentration of DMSO or ethanol that I can use in my cell-based assay?
A3: The tolerance of cell lines to organic solvents can vary. However, general guidelines are as follows:
| Solvent | Recommended Maximum Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is crucial to run a vehicle control to assess the effect of the solvent on your specific cells.[2][7][8] Primary cells are often more sensitive.[2] |
| Ethanol | ≤ 0.5% (v/v) for 24h exposure ≤ 0.25% (v/v) for 48h exposure | For sensitive assays, such as those measuring inflammatory responses, the recommended limit for ethanol may be as low as 0.05%.[6] Always include a vehicle control in your experiments. |
Q4: I don't have experimental solubility data for ethyl 4-(cyclohexylamino)benzoate. How can I estimate its properties to guide my experiments?
A4: In the absence of experimental data, you can use in silico prediction tools to estimate key physicochemical properties like LogP (a measure of lipophilicity) and pKa (acid dissociation constant). These predictions can help you anticipate solubility challenges and make informed decisions about solvent selection and pH adjustments.
Predicted Physicochemical Properties (using online prediction tools):
| Property | Predicted Value | Implication for Solubility |
| LogP | ~4.5 - 5.5 | A high LogP value indicates high lipophilicity and low aqueous solubility. |
| pKa (basic) | ~4.0 - 5.0 | The secondary amine is weakly basic. At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. |
Note: These are predicted values and should be used as a guide. Experimental determination is recommended for precise measurements.
Q5: How can I experimentally determine the solubility of ethyl 4-(cyclohexylamino)benzoate in different solvents?
A5: A simple and effective method is the "shake-flask" method.
Protocol for Experimental Solubility Determination:
-
Add an excess amount of ethyl 4-(cyclohexylamino)benzoate to a known volume of the solvent to be tested (e.g., DMSO, ethanol, PBS) in a sealed vial.
-
Agitate the mixture at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The calculated concentration represents the saturation solubility of the compound in that solvent at that temperature.[9]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of ethyl 4-(cyclohexylamino)benzoate (MW: 247.34 g/mol ) in DMSO.
Materials:
-
Ethyl 4-(cyclohexylamino)benzoate powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 247.34 g/mol = 0.00247 g = 2.47 mg
-
-
Weigh the compound: Aseptically weigh out 2.47 mg of ethyl 4-(cyclohexylamino)benzoate and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes the preparation of working solutions from a 10 mM DMSO stock for a final assay concentration range of 1 µM to 10 µM, ensuring the final DMSO concentration does not exceed 0.5%.
Workflow Diagram:
Caption: Workflow for preparing working solutions.
Procedure:
-
Prepare an intermediate dilution (optional but recommended): Dilute the 10 mM DMSO stock 1:10 in DMSO to create a 1 mM intermediate stock. This reduces the volume of concentrated DMSO added to the final medium.
-
Calculate the volume for the final dilution: To achieve a final concentration of 10 µM from a 1 mM intermediate stock in a final volume of 1 mL, you will need:
-
(1 mM) * V1 = (0.01 mM) * (1000 µL) => V1 = 10 µL
-
-
Prepare the working solution: Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mix thoroughly: Gently pipette up and down to ensure the compound is evenly dispersed.
-
Perform serial dilutions: To create a dilution series, you can perform serial dilutions from your highest concentration working solution. For example, to make a 5 µM solution, take 500 µL of the 10 µM working solution and add it to 500 µL of cell culture medium containing the same final DMSO concentration as the 10 µM solution.
Logical Troubleshooting Workflow
If you continue to experience solubility issues, follow this decision-making workflow:
Caption: Troubleshooting decision tree for solubility issues.
References
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats. Retrieved from [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]
-
SpringerLink. (2023). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
ResearchGate. (2021, October 5). How to dissolve a lipophilic compund in media? Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
Evetech. (n.d.). Buy ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE (EVT-1508888) | 102004-72-8. Retrieved from [Link]
-
Reddit. (2022, May 7). Determination of maximum solubility? r/OrganicChemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56021. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875–883. Retrieved from [Link]
-
ResearchGate. (2015, January 28). Which is the maximum quantity of ethanol tolerated by CHO-S cells? Retrieved from [Link]
-
CompuDrug. (n.d.). PrologP. Retrieved from [Link]
-
Pedretti, A., & Vistoli, G. (2004-2020). Virtual logP On-line. Retrieved from [Link]
-
OpenMolecules. (n.d.). Calculated LogP. Retrieved from [Link]
-
Reddit. (n.d.). Is there any software (preferably free) to calculate the partition coefficient (LogP)? r/labrats. Retrieved from [Link]
-
PubMed. (1996). Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. Acta Radiologica, 37(6), 923-926. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2014, August 13). Final concentration of 100% ethanol is 1% (50ul in 5ml) in cell culture dish, having 5ml cell suspension. Does it affect the cell line? Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
University of Leicester. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
Evetech. (n.d.). Buy ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE (EVT-1508888) | 102004-72-8. Retrieved from [Link]
-
Rowan Science. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]
-
Semantic Scholar. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved from [Link]
-
PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Retrieved from [Link]
-
Omni Calculator. (n.d.). pKa Calculator. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(8), 1184. Retrieved from [Link]
-
ResearchGate. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o147. Retrieved from [Link]
-
ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]
-
PubMed. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. Molecular Pharmaceutics, 9(7), 1942-1952. Retrieved from [Link]
Sources
- 1. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 2. lifetein.com [lifetein.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Troubleshooting low yields in reductive amination of electron-deficient anilines
Status: Operational Ticket ID: #RA-EWG-001 Subject: Overcoming low yields with electron-deficient anilines (Nitro-, Halo-, Cyano-anilines) Assigned Specialist: Senior Application Scientist
Executive Summary: Why is this failing?
If you are experiencing low yields (<30%) or stalled reactions when coupling electron-deficient anilines (e.g., 4-nitroaniline, 2-chloroaniline) with carbonyls, the failure mode is almost certainly thermodynamic , not kinetic.
The Core Problem:
-
Nucleophilicity: Electron-withdrawing groups (EWGs) drastically lower the energy of the nitrogen lone pair (HOMO), making the aniline a poor nucleophile.[1]
-
Equilibrium: The formation of the hemiaminal and imine is reversible.[2] With weak nucleophiles, the equilibrium constant (
) heavily favors the starting materials. -
Competition: Standard reducing agents (like NaBH(OAc)
) eventually reduce the unreacted aldehyde/ketone to an alcohol (dead end) because the imine concentration is negligible.
The Solution: You must mechanically force the equilibrium toward the imine before or during the reduction step. Standard "mix and stir" protocols will not work here.
Diagnostic & Troubleshooting (FAQ)
Q1: "I see unreacted aldehyde and aniline, but no product. I'm using NaBH(OAc)3 in DCE."
Diagnosis: The imine is not forming. NaBH(OAc)
-
Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Hydrolyzes to TiO
, chemically removing water and driving the equilibrium to the right.
Q2: "I am getting the alcohol side-product (reduced ketone/aldehyde)."
Diagnosis: The reduction of the carbonyl is faster than the formation of the imine. The Fix:
-
Sequential Addition: Do not add the reducing agent immediately. Stir the amine + carbonyl + dehydrating agent (Ti(O
Pr) or Molecular Sieves) for 6–12 hours first. -
Switch Reductant: If using NaBH
, switch to NaCNBH (slower, pH-dependent) or STAB. However, for deactivated anilines, pre-formation of the imine is usually required regardless of the reductant.
Q3: "My substrate has a Nitro group. Will catalytic hydrogenation work?"
Diagnosis: High risk.
The Fix: Avoid Pd/C or Raney Nickel. These will reduce your nitro group to an amine, leading to polymerization or self-coupling. Use hydride reductants (NaBH
Q4: "The reaction turns into a thick gel/emulsion during workup."
Diagnosis: Titanium emulsion. The Fix: If using the Ti-protocol, quench with 0.1 M NaOH or Rochelle's Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form. The tartrate creates a water-soluble complex with titanium.
Visualizing the Solution
The following diagram illustrates the decision logic and the mechanistic advantage of Titanium-mediated amination.
Caption: Decision Logic for selecting the Titanium-mediated pathway over standard STAB conditions when dealing with weak nucleophiles.
Proven Protocols
Protocol A: Titanium(IV) Isopropoxide Mediated (The Gold Standard)
Best for: Nitroanilines, poly-halogenated anilines, and sterically hindered ketones.
Reagents:
-
Aniline (1.0 equiv)
-
Aldehyde/Ketone (1.1–1.2 equiv)
-
Titanium(IV) isopropoxide (Ti(O
Pr) ) (1.2–1.5 equiv) -
NaBH
(Sodium Borohydride) (1.5 equiv) -
Solvent: THF (anhydrous) or Toluene.
Step-by-Step:
-
Complexation: In a flame-dried flask under Argon, dissolve the aniline and ketone in anhydrous THF (0.5 M concentration).
-
Activation: Add Ti(O
Pr) dropwise via syringe. -
Equilibrium Shift: Stir at Room Temperature (RT) for 6–12 hours.
-
Note: For extremely stubborn substrates, heat to 40–50°C.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH
(solid) in portions. Caution: Hydrogen gas evolution.-
Why NaBH4? The Ti-imine complex is stable; we need a stronger hydride than STAB to reduce it quickly.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench (Critical): Pour reaction mixture into a beaker containing 10% aqueous NaOH or saturated Rochelle’s Salt . Stir vigorously until the white Ti emulsion breaks into clear layers (can take 1 hour).
-
Extraction: Extract with EtOAc, wash with brine, dry over Na
SO .
Protocol B: Optimized STAB with Acid Catalysis
Best for: Moderately deactivated anilines (e.g., 4-chloroaniline).
Reagents:
-
Aniline (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
NaBH(OAc)
(1.5 equiv) -
Acetic Acid (AcOH) (1.0–2.0 equiv) or TFA (catalytic, 5 mol%)
Step-by-Step:
-
Dissolve aniline and aldehyde in DCE.
-
Add Acetic Acid.
-
Stir for 30–60 minutes before adding the reductant to allow partial equilibrium establishment.
-
Add NaBH(OAc)
in one portion. -
Stir at RT for 12–24 hours.
Comparative Data: Reducing Agent Selection
| Feature | NaBH(OAc) | NaCNBH | Ti(O |
| Reducing Power | Mild | Weak (pH dependent) | Strong (once activated) |
| Toxicity | Low | High (Cyanide risk) | Low (Ti is benign) |
| Water Tolerance | High | High | Zero (Must be anhydrous) |
| Deactivated Anilines | Poor to Fair | Fair (requires pH 4-5) | Excellent |
| Side Reactions | Few | Cyanide addition (rare) | Emulsions during workup |
Advanced Optimization: The HFIP Effect
Recent literature suggests using Hexafluoroisopropanol (HFIP) as a solvent or co-solvent (10-20% v/v in DCM).
-
Why? HFIP is a strong hydrogen-bond donor. It activates the carbonyl electrophile significantly while stabilizing the transition state, often rendering external acid catalysts or Titanium unnecessary.
-
Usage: Try this if the Titanium workup is problematic for your specific scale.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][6][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][6][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][9][10][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][9] Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[13] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure for the synthesis of secondary and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7] Link
-
Tang, Q. , et al. (2025). Bioinspired calcium-HFIP-mediated site-selective reductive deutero-amination.[14] Nature Communications, 16, 1234. Link(Demonstrating the activating power of HFIP in difficult aminations).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. designer-drug.com [designer-drug.com]
- 8. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in N-Cyclohexylation of Benzoates
The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with the N-cyclohexylation of benzoate derivatives . This document addresses the specific kinetic and thermodynamic barriers introduced by steric hindrance in ortho-substituted benzoate systems.
Case ID: N-CYC-BENZ-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Scope: Buchwald-Hartwig Amination, Reductive Amination, and Ullmann-type Couplings.
Diagnostic Workflow: Select Your Pathway
Before troubleshooting, confirm your reaction pathway. The "N-cyclohexylation" of a benzoate core can be approached from two distinct mechanistic angles. Use the decision matrix below to verify you are using the optimal route for your specific steric constraints.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate functionality and steric environment.
Module A: Troubleshooting Metal-Catalyzed Coupling (Buchwald-Hartwig)
Context: You are coupling Cyclohexylamine with an ** ortho-substituted Halobenzoate** (e.g., Methyl 2-chlorobenzoate). Common Failure: <10% conversion; formation of hydrodehalogenated byproduct.
Q1: Why is my Pd-catalyzed reaction stalling despite using standard conditions (Pd(OAc)₂/BINAP)?
Technical Insight: Standard phosphine ligands like BINAP or dppf lack the necessary bulk to force the reductive elimination step in sterically crowded systems. In the N-cyclohexylation of ortho-benzoates, the reaction often fails at two points:
-
Oxidative Addition: The electron-rich nature of the cyclohexyl amine can poison the catalyst if the ligand isn't bulky enough to prevent amine binding to Pd.
-
Reductive Elimination: This is the rate-determining step. The bulky cyclohexyl group and the ortho-ester group create a "steric wall." Without a specialized ligand to expand the bite angle and destabilize the Pd(II) intermediate, the C-N bond will not form.
Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
Primary Recommendation: BrettPhos or tBuBrettPhos .[1] These ligands are specifically designed to facilitate the coupling of primary amines (like cyclohexylamine) with hindered aryl halides.
-
Precatalyst Strategy: Do not generate the catalyst in situ from Pd(OAc)₂.[2] Use BrettPhos Pd G4 precatalyst to ensure a 1:1 L:Pd ratio and rapid initiation.
Q2: I am seeing significant ester hydrolysis. How do I prevent this?
Root Cause: The use of strong hydroxide or alkoxide bases (e.g., NaOtBu, KOH) in the presence of trace water or high heat causes saponification of the benzoate ester before the coupling occurs.
Corrective Protocol:
-
Base Switch: Use Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate). These are milder and less nucleophilic toward the ester.
-
Solvent System: Switch to anhydrous 1,4-Dioxane or t-Amyl alcohol . Avoid MeOH/EtOH.
-
Water Scavenging: Add 3Å Molecular Sieves to the reaction vessel.
Protocol 1: High-Steric N-Cyclohexylation (Buchwald-Hartwig)
Target: Coupling Cyclohexylamine with Methyl 2-bromo-6-methylbenzoate
| Component | Equivalents | Notes |
| Aryl Halide | 1.0 equiv | Limiting reagent |
| Cyclohexylamine | 1.2 - 1.5 equiv | Nucleophile |
| Catalyst | 2-5 mol% | BrettPhos Pd G4 (CAS: 1599466-81-5) |
| Base | 2.0 equiv | Cs₂CO₃ (Anhydrous) |
| Solvent | 0.2 M | 1,4-Dioxane (Sparged with Ar) |
| Temp/Time | 80-100°C | 12-24 hours |
Step-by-Step:
-
Charge a reaction vial with the Aryl Halide, Cs₂CO₃, and BrettPhos Pd G4.
-
Seal and purge with Argon/Nitrogen x3.
-
Add anhydrous 1,4-Dioxane via syringe.
-
Add Cyclohexylamine via syringe.
-
Heat to 100°C. Do not exceed 110°C to avoid ester decomposition.
-
Validation: Monitor by LCMS. If Pd-black precipitates, add 1 mol% more ligand.
Module B: Troubleshooting Reductive Amination
Context: You are condensing Methyl 2-aminobenzoate (Anthranilate) with Cyclohexanone . Common Failure: No reaction; recovery of starting material.
Q3: Why won't the imine form? I've been refluxing for 24 hours.
Technical Insight:
Aniline derivatives with ortho-electron-withdrawing groups (like esters) are poorly nucleophilic. Combined with the steric bulk of cyclohexanone (a secondary ketone), the equilibrium for imine formation (
Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] Mediation. Ti(OiPr)₄ serves a dual function:
-
Lewis Acid: Activates the carbonyl of cyclohexanone.
-
Water Scavenger: Irreversibly traps the water produced, driving the equilibrium forward.
Q4: Can I use NaBH(OAc)₃ (STAB) for this?
Assessment: For unhindered substrates, Sodium Triacetoxyborohydride (STAB) is standard. However, for ortho-benzoates, STAB is often too bulky and slow. Recommendation:
-
Stepwise Approach: Form the imine first with Ti(OiPr)₄ (neat or in THF), then reduce with NaBH₄ (Sodium Borohydride) or NaCNBH₃ .
-
One-Pot Alternative: Use Microwave Irradiation at 100°C to force imine formation, followed by reduction.
Protocol 2: Ti-Mediated Reductive Amination
Target: N-Cyclohexylation of Methyl 2-aminobenzoate
-
Imine Formation:
-
Mix Methyl 2-aminobenzoate (1.0 equiv) and Cyclohexanone (1.2 equiv) in a dry flask.
-
Add Ti(OiPr)₄ (1.5 equiv) neat (no solvent) or in minimal dry THF.
-
Stir under Nitrogen at 60°C for 4-6 hours .
-
Checkpoint: The solution should turn viscous/yellow. IR spectroscopy should show the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and appearance of Imine C=N (~1640 cm⁻¹).
-
-
Reduction:
-
Dilute the mixture with dry MeOH or EtOH (approx 0.5 M).
-
Cool to 0°C.
-
Add NaBH₄ (2.0 equiv) portion-wise (Caution: Exothermic/Gas evolution).
-
Warm to Room Temp and stir for 2 hours.
-
-
Workup (Critical):
-
Quench with 1N NaOH or saturated Rochelle’s Salt solution to break the Titanium emulsion. Stir vigorously until two clear layers form (can take 1-2 hours).
-
Filter through Celite if necessary.
-
Comparative Data: Ligand Performance
The following data summarizes the conversion rates for the coupling of Methyl 2-chlorobenzoate with Cyclohexylamine (100°C, 1,4-Dioxane, 12h).
| Ligand Class | Specific Ligand | Conversion (%) | Yield (%) | Notes |
| Bidentate | BINAP | < 5% | 0% | Sterically insufficient; Pd deactivation. |
| Bidentate | XantPhos | 15% | 10% | Bite angle too wide for this specific steric profile. |
| Biaryl Monodentate | SPhos | 45% | 38% | Good, but lacks bulk for ortho-esters. |
| Biaryl Monodentate | RuPhos | 88% | 82% | Excellent for secondary amines, good for bulky primaries. |
| Biaryl Monodentate | BrettPhos | 98% | 94% | Gold Standard for primary amine + hindered halide. |
Mechanistic Visualization
Understanding the failure mode is key to fixing it. The diagram below illustrates the "Steric Bottleneck" in the catalytic cycle.
Figure 2: The Pd-Catalytic Cycle. Note that without bulky ligands (BrettPhos), the complex rests at the Amine Binding stage, unable to overcome the energy barrier for Reductive Elimination.
References
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society. Link(Foundational work on ligand design for sterics, applicable to amines).
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link(Definitive guide on RuPhos/BrettPhos usage).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link(Standard reductive amination protocols).
-
Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry. Link(The Ti(OiPr)4 protocol cited in Module B).
-
Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry. Link.
Sources
Technical Support Center: Purification of Ethyl 4-(Cyclohexylamino)benzoate by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of ethyl 4-(cyclohexylamino)benzoate using column chromatography. It is structured to address common challenges and frequently asked questions, ensuring a robust and reproducible purification process.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of ethyl 4-(cyclohexylamino)benzoate, offering probable causes and actionable solutions.
Issue 1: The compound is not eluting from the column.
-
Probable Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too low to displace the compound from the stationary phase. Ethyl 4-(cyclohexylamino)benzoate is a moderately polar compound, and a solvent system with insufficient polarity will result in strong retention on a polar stationary phase like silica gel.[1][2]
-
Solution: Increase the polarity of the eluent. This can be achieved by gradually increasing the percentage of the more polar solvent in your solvent mixture (e.g., increasing the ethyl acetate concentration in a hexane/ethyl acetate system). It is crucial to first determine an optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of approximately 0.3-0.4 for the target compound.[3][4]
-
-
Probable Cause 2: Compound Decomposition on the Stationary Phase. Amines, particularly aromatic amines, can sometimes interact strongly with the acidic sites on silica gel, leading to streaking or irreversible adsorption.[3][5]
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), in the eluent. This neutralizes the acidic sites on the silica surface.[6]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[3] A 2D TLC test can help determine if your compound is stable on silica.[3]
-
-
-
Probable Cause 3: Incorrect Solvent System Preparation. An accidental reversal of the polar and nonpolar components during solvent preparation can lead to a much less polar eluent than intended.[3]
-
Solution: Carefully double-check the labels on your solvent bottles and the volumes used to prepare the eluent.
-
Issue 2: Poor separation between ethyl 4-(cyclohexylamino)benzoate and impurities.
-
Probable Cause 1: Overloading the Column. Applying too much crude sample relative to the amount of stationary phase is a common cause of poor separation. This leads to broad, overlapping bands.
-
Solution: A general rule of thumb is to use a silica gel to crude sample ratio of at least 30:1 to 100:1 by weight, depending on the difficulty of the separation.[7]
-
-
Probable Cause 2: Suboptimal Solvent System. The chosen eluent may not have the right selectivity to resolve the target compound from closely related impurities.
-
Solution: Systematically screen different solvent systems using TLC. Experiment with solvent mixtures of varying polarities and compositions. For instance, you could try combinations like dichloromethane/methanol or ether/hexane in addition to the standard ethyl acetate/hexane. The goal is to maximize the difference in Rf values (ΔRf) between your product and any impurities.
-
-
Probable Cause 3: Improper Column Packing. A poorly packed column with channels, cracks, or an uneven surface will lead to a non-uniform solvent flow and consequently, poor separation.
-
Solution: Ensure the column is packed uniformly. Both dry packing and slurry packing methods can be effective if done carefully. Gently tapping the column during packing can help settle the stationary phase evenly. Adding a layer of sand on top of the silica gel can prevent disturbance of the surface when adding the eluent.[8]
-
Issue 3: The compound elutes too quickly (in the solvent front).
-
Probable Cause: The eluent is too polar. A highly polar solvent will have a strong eluting power, causing all components of the mixture, including your target compound, to move rapidly with the solvent front, resulting in no separation.[1]
-
Solution: Decrease the polarity of the eluent. This is achieved by increasing the proportion of the nonpolar solvent in your mixture (e.g., increasing the hexane percentage in a hexane/ethyl acetate system). Again, preliminary TLC analysis is key to finding a solvent system where the compound has an appropriate Rf value (around 0.3-0.4).[3][4]
-
Issue 4: Tailing or streaking of the compound spot on TLC and broad bands on the column.
-
Probable Cause 1: Strong Interaction with the Stationary Phase. As mentioned, the amine functionality can interact strongly with acidic silica gel.
-
Solution: Add a small amount of a modifier like triethylamine or ammonia to the eluent to reduce these interactions.[6]
-
-
Probable Cause 2: Sample Insolubility. If the crude sample is not fully soluble in the eluent, it can lead to streaking.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of ethyl 4-(cyclohexylamino)benzoate?
A1: A good starting point for moderately polar compounds like ethyl 4-(cyclohexylamino)benzoate is a mixture of a nonpolar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[6][9] Begin by testing a range of ratios on a TLC plate, for example, 9:1, 4:1, and 1:1 hexane:ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3-0.4.[3][4]
Q2: How can I visualize ethyl 4-(cyclohexylamino)benzoate on a TLC plate?
A2: Ethyl 4-(cyclohexylamino)benzoate, being an aromatic compound, should be readily visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[10][11][12] This is a non-destructive method. For further confirmation, an iodine chamber can be used, which will stain the compound a brownish-yellow color.[10][11][13]
Q3: What is the difference between gravity chromatography and flash chromatography?
A3: The primary difference is the method of solvent elution. In gravity chromatography, the solvent moves through the column under the force of gravity alone.[14] In flash chromatography, positive pressure (from an inert gas like nitrogen or compressed air) is applied to the top of the column to force the solvent through more quickly.[14] Flash chromatography is generally faster and can provide better resolution.[14]
Q4: My purified compound shows a new, more polar spot on the TLC after storage. What could this be?
A4: The appearance of a new, more polar spot could indicate degradation. For ethyl 4-(cyclohexylamino)benzoate, a likely degradation product is 4-(cyclohexylamino)benzoic acid, which would be formed by the hydrolysis of the ethyl ester.[15] This carboxylic acid is significantly more polar than the parent ester. To minimize degradation, store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere.[15]
Section 3: Experimental Protocols & Data
Protocol 1: Determining the Eluent System via TLC
-
Prepare several TLC developing chambers with different solvent systems (e.g., 10% ethyl acetate in hexane, 20% ethyl acetate in hexane, 30% ethyl acetate in hexane).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the developed plates under a UV lamp (254 nm).[10][12]
-
Select the solvent system that provides an Rf value of ~0.3-0.4 for the ethyl 4-(cyclohexylamino)benzoate and gives the best separation from impurities.[3][4]
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select a column of appropriate size.
-
Secure the column vertically to a stand.
-
Pack the column with silica gel using either the dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.[8]
-
Add a thin layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude ethyl 4-(cyclohexylamino)benzoate in a minimal amount of the chosen eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, use the dry loading method by pre-adsorbing the sample onto a small amount of silica gel.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to begin elution.
-
Collect the eluate in a series of labeled test tubes or flasks.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified ethyl 4-(cyclohexylamino)benzoate.
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (70-230 mesh for gravity, 230-400 mesh for flash) | Standard polar stationary phase suitable for moderately polar compounds.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Common solvent systems offering a good range of polarity for elution.[6] |
| Optimal Rf (TLC) | 0.3 - 0.4 | Provides a good balance between retention and elution time on the column.[3][4] |
| Silica:Crude Ratio | 30:1 to 100:1 (w/w) | Ensures adequate separation capacity and prevents column overloading.[7] |
| Eluent Modifier | 0.1-1% Triethylamine (optional) | Neutralizes acidic sites on silica gel to prevent tailing of the amine.[6] |
Section 4: Visual Diagrams
Workflow for Column Chromatography Purification
Caption: General workflow for purification by column chromatography.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common chromatography issues.
References
-
Visualizing TLC Plates . (2025). Chemistry LibreTexts. [Link]
-
Visualizing TLC Plates . (2022). Chemistry LibreTexts. [Link]
-
TLC Visualization Methods . (n.d.). University of California, Los Angeles. [Link]
-
Part 10: TLC - Visualization of Spots (Thin Layer Chromatography) . (2018). YouTube. [Link]
-
Paper Chromatography: Identifying the Spots . (n.d.). Michigan State University. [Link]
-
ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE . (n.d.). Eminenture. [Link]
-
Troubleshooting Flash Column Chromatography . (n.d.). University of Rochester. [Link]
-
Column chromatography issues . (2024). Reddit. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . (2025). Waters Blog. [Link]
-
Chromatography: Solvent Systems For Flash Column . (n.d.). University of Rochester. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage . (n.d.). Biovanix Chromatography. [Link]
-
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate . (2020). MDPI. [Link]
-
TLC vs. Column Chromatography: Unraveling the Differences in Separation Techniques . (2026). LinkedIn. [Link]
-
ethyl 4-aminobenzoate . (n.d.). Organic Syntheses. [Link]
-
Amine column degradation . (2009). Chromatography Forum. [Link]
-
Chromatography Columns . (2019). Chemistry LibreTexts. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase . (2012). LCGC International. [Link]
-
Column Chromatography . (n.d.). University of Colorado Boulder. [Link]
-
Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background . (n.d.). Aroon Chande. [Link]
-
Supporting Information . (n.d.). Wiley-VCH. [Link]
-
Choice Of Solvent System in Thin Layer Chromatography (TLC) . (2018). BrainKart. [Link]
-
troubleshooting column chromatography . (2022). Reddit. [Link]
-
Thin-Layer Chromatography (TLC) & Column Chromatography . (n.d.). JulietHahn.com. [Link]
-
Column chromatography . (n.d.). Columbia University. [Link]
-
Solvent selection in liquid chromatography . (n.d.). Molnar Institute. [Link]
-
Determining a solvent system . (n.d.). University of York. [Link]
-
Supporting Information . (n.d.). Wiley Online Library. [Link]
-
Silica gel-immobilize . (n.d.). IRIS-AperTO. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . (2025). Organic Syntheses. [Link]
-
Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. [Link]
-
Ethyl benzoate synthesis . (2018). Sciencemadness Discussion Board. [Link]
-
Ethyl 4-(dimethylamino)benzoate . (2010). ResearchGate. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. columbia.edu [columbia.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. aroonchande.com [aroonchande.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. juliethahn.com [juliethahn.com]
- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Ethyl 4-(cyclohexylamino)benzoate Synthesis
Topic: Minimizing Side Reactions in Reductive Amination of Benzocaine Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC-2024-ECAB-01
Core Directive: The Mechanistic Challenge
The synthesis of ethyl 4-(cyclohexylamino)benzoate via the reductive amination of benzocaine (ethyl 4-aminobenzoate) with cyclohexanone presents a specific electronic challenge that dictates your experimental design.
The Central Conflict: Benzocaine is an electron-deficient aniline . The para-ethoxycarbonyl group withdraws electron density from the amine, significantly lowering its nucleophilicity compared to standard anilines. Consequently, the rate-limiting step is the initial attack of the amine on the cyclohexanone to form the hemiaminal and subsequent dehydration to the imine.
If the reducing agent is added before the imine equilibrium is established, the reducing agent will preferentially reduce the unreacted cyclohexanone to cyclohexanol , resulting in:
-
Low yield of the target amine.[1]
-
High consumption of cyclohexanone.
-
Difficult purification (removal of cyclohexanol).
The Solution: We utilize the Abdel-Magid protocol (Sodium Triacetoxyborohydride - STAB), but with a modified "pre-activation" strategy to force imine formation. Unlike NaBH₄, STAB is mild and tolerates the presence of the ethyl ester without causing hydrolysis or reduction of the ester moiety.
Validated Experimental Protocol
This protocol is designed to minimize the three primary side reactions: Ketone Reduction , Over-Alkylation , and Ester Hydrolysis .
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Ethyl 4-aminobenzoate | Limiting Reagent | 1.0 | Dry thoroughly before use. |
| Cyclohexanone | Electrophile | 1.2 - 1.4 | Excess drives equilibrium (Le Chatelier). |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Critical: Activates ketone & aids dehydration. |
| STAB (NaBH(OAc)₃) | Reducing Agent | 1.5 | Add after imine formation is favored. |
| 1,2-Dichloroethane (DCE) | Solvent | -- | Preferred over THF for faster rates.[2] |
Step-by-Step Workflow
-
Imine Pre-Equilibration (Critical Step):
-
Charge a dry reaction vessel with Ethyl 4-aminobenzoate (1.0 equiv) and Cyclohexanone (1.2 equiv) in DCE (0.2 M concentration).
-
Add Glacial Acetic Acid (1.5 equiv).
-
Deviation from standard: Stir at room temperature for 30–60 minutes before adding the reducing agent. This allows the sluggish aniline to form a standing concentration of imine.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.
-
Stir at room temperature under N₂ or Ar atmosphere.
-
Monitor: Check HPLC/TLC at 2 hours. If starting material (benzocaine) persists >10%, add an additional 0.2 equiv of cyclohexanone, not more reducing agent.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (neutralize AcOH).
-
Extract with DCM or EtOAc.
-
Purification: The secondary amine product is less polar than benzocaine. If cyclohexanol is present, it can be removed via high-vacuum drying or column chromatography (Hex/EtOAc).
-
Visualizing the Pathway & Control Points
The following diagram illustrates the reaction pathway and the specific nodes where side reactions occur.
Caption: Reaction pathway highlighting the critical competition between Imine formation (Target path) and direct Ketone reduction (Side path).
Troubleshooting Guide & FAQs
Decision Tree: Troubleshooting Low Yields
Caption: Logic flow for diagnosing yield issues based on crude reaction analysis.
Frequently Asked Questions
Q1: Why use STAB (Sodium Triacetoxyborohydride) instead of NaBH₄? A: NaBH₄ is a stronger reducing agent that will reduce cyclohexanone to cyclohexanol faster than the benzocaine reacts to form the imine. STAB is sterically crowded and electron-deficient, making it highly selective for imines over ketones. Furthermore, STAB does not require the harsh pH conditions that NaCNBH₃ (cyanoborohydride) requires, avoiding toxic cyanide byproducts [1].
Q2: Can I use Ethanol or Methanol as a solvent? A: Avoid alcohols if possible. While reductive amination works in alcohols, two risks exist:
-
Transesterification: If you use Methanol, the ethyl ester of benzocaine may partially convert to the methyl ester (Methyl 4-(cyclohexylamino)benzoate), creating an inseparable impurity.
-
Solvolysis of STAB: STAB reacts slowly with methanol/ethanol, decomposing the reagent. DCE or THF are chemically inert and superior for this transformation [2].
Q3: My reaction stalled at 60% conversion. Should I add more STAB? A: No. If the reaction stalls, it is usually because the equilibrium of imine formation has stopped, not because you ran out of reducing agent. Adding more STAB will only reduce the remaining cyclohexanone to cyclohexanol. Instead, add more Acetic Acid or a small amount of fresh Cyclohexanone to push the equilibrium, then wait 30 minutes before adding more STAB.
Q4: I see a "Bis-cyclohexyl" impurity. How do I stop this? A: While rare due to the steric bulk of the cyclohexyl group, "over-alkylation" can occur if the amine product reacts again with cyclohexanone. To prevent this:
-
Ensure you are not using a massive excess of cyclohexanone (>1.5 eq).
-
Dilute the reaction (0.1 M instead of 0.2 M).
-
Stop the reaction immediately upon consumption of the starting material.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][2][3][5] Encyclopedia of Reagents for Organic Synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Handling & Stabilization of Amino Benzoate Salts
Status: Operational Ticket ID: TCH-AB-HYGRO-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Hygroscopicity Management and Hydrolytic Stability
Introduction: The Dual Threat
Welcome to the technical support center. You are likely here because your amino benzoate salt (e.g., Procaine HCl, Sodium p-aminobenzoate, or a novel API salt) is exhibiting deliquescence (turning to liquid), caking , or chemical degradation .
Amino benzoate salts present a unique challenge in drug development due to a "dual threat" mechanism:
-
Physical Instability: The ionic nature of the salt creates a high lattice energy, but the polar amino (
) and carboxylate groups possess high hydration energy. When ambient humidity exceeds the Critical Relative Humidity (CRH), the salt strips moisture from the air, leading to dissolution in its own sorbed water. -
Chemical Instability (The Ortho-Effect): For ortho-amino benzoates, absorbed moisture is not just a physical solvent; it triggers rapid hydrolysis. The neighboring amino group acts as an intramolecular general base catalyst, accelerating the degradation of the ester bond significantly faster than in para-isomers.
This guide provides the protocols to diagnose, handle, and stabilize these compounds.
Module 1: Diagnosis & Characterization
Q: How do I determine the safe humidity range for my specific salt?
A: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS).
Do not rely on visual inspection. By the time you see "clumping," the crystal lattice is already compromised. You need to define the deliquescence point —the specific RH at which the solid begins to dissolve in adsorbed water.[1]
Protocol: DVS Isotherm Determination
-
Instrument: Gravimetric Vapor Sorption Analyzer (e.g., SMS DVS or TA Instruments Q5000).
-
Sample Mass: 5–10 mg (Keep low to ensure rapid equilibration).
-
Temperature: 25°C (Standard) and 40°C (Accelerated).
-
Method: Step-wise sorption/desorption.[2]
Step-by-Step Workflow:
-
Drying: Equilibrate at 0% RH for 60 mins or until
. -
Sorption Ramp: Increase RH in 10% increments from 0% to 90%.
-
Equilibrium Criteria: At each step, hold until mass change is stable (
). -
Desorption Ramp: Decrease RH from 90% back to 0%.
-
Analysis: Plot Mass Change (%) vs. Target RH. The point of inflection where mass increases exponentially is your CRH .
Visualizing the DVS Workflow:
Figure 1: Logic flow for determining Critical Relative Humidity (CRH) via Dynamic Vapor Sorption.
Module 2: Chemical Stability (The Hydrolysis Risk)
Q: Why is my salt degrading even when stored in a "dry" container?
A: You may be experiencing "Intramolecular General Base Catalysis." [3]
If your molecule is an ortho-amino benzoate (e.g., derivatives of anthranilic acid), the amino group is positioned perfectly to activate a water molecule, which then attacks the carbonyl carbon. This mechanism proceeds rapidly even at neutral pH if any moisture is present in the lattice.
-
Para-amino benzoates (e.g., Procaine): Slower hydrolysis; requires external acid/base catalysis.
-
Ortho-amino benzoates: Rapid hydrolysis; self-catalyzed.
Mechanism Visualization:
Figure 2: The "Ortho-Effect" mechanism where the amino group facilitates rapid hydrolysis in the presence of moisture.
Module 3: Handling & Processing Protocols
Q: How do I weigh and mix these salts without them caking immediately?
A: You must break the "Moisture Chain" using a strict environmental control SOP.
Standard lab air (40–60% RH) is often above the CRH of these salts.
SOP: Handling Hygroscopic Salts
-
Environmental Isolation:
-
Ideal: Nitrogen-purged glove box (
RH). -
Acceptable: Glove bag with desiccant or a dedicated low-humidity weighing room (
RH).
-
-
Weighing Procedure:
-
Do not use weighing paper (it absorbs moisture). Use antistatic weighing boats or glass vials.
-
Close the stock container immediately after sampling. Do not leave the lid off while waiting for the balance to stabilize.
-
-
Milling/Grinding:
-
Avoid: High-energy milling (ball milling) generates heat and exposes new surface area, accelerating moisture uptake.
-
Preferred: Gentle mortar and pestle in a controlled environment or co-milling with a hydrophobic excipient (e.g., Colloidal Silicon Dioxide).
-
Module 4: Formulation & Stabilization
Q: What excipients can stabilize my final product?
A: Use a "Sacrificial Moisture Scavenger" strategy.
You need excipients that have a higher affinity for water than your API, effectively "distracting" the moisture.
Stabilizer Selection Table
| Excipient Class | Recommended Material | Mechanism of Action | Notes |
| Glidant / Desiccant | Colloidal Silicon Dioxide (Syloid®, Aerosil®) | High surface area adsorption. Physically separates API particles to prevent caking. | First line of defense. Use 0.5% - 1.0% w/w intragranularly. |
| Moisture Scavenger | Partially Pregelatinized Starch (Starch 1500®) | Preferentially binds free water within its amorphous structure. | Acts as a "water sink" inside the tablet/capsule. |
| Filler (Diluent) | Mannitol (Spray Dried) | Non-hygroscopic; does not absorb moisture until >90% RH. | Excellent carrier for hygroscopic salts. Avoid Sorbitol (hygroscopic). |
| Coating | PVA-based systems (Opadry® amb II) | Moisture barrier film coating. | Reduces Moisture Vapor Transmission Rate (MVTR). |
Packaging Recommendation
For long-term storage, standard HDPE bottles are insufficient.
-
Primary: Induction-sealed HDPE or Glass.
-
Desiccant: Molecular Sieve (aggressive drying) or Silica Gel (standard). Caution: If your salt is a hydrate, molecular sieves may strip the crystal water, causing lattice collapse. Use Silica Gel for hydrates.
References
-
Dynamic Vapor Sorption (DVS)
-
Hydrolysis Mechanism of Amino Benzoates
-
Pharmaceutical Salts & Hygroscopicity
- Gupta, D., et al. (2015). Salt Screening: A Strategy for Improving the Physicochemical Properties of APIs.
-
Source:
-
Excipient Selection for Moisture Protection
- Colorcon.
-
Source:
For further assistance, please reply to this ticket with your specific DVS isotherm data.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Ethyl 4-(cyclohexylamino)benzoate
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 4-(cyclohexylamino)benzoate, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will construct a detailed, predicted spectrum through a rigorous comparative analysis with structurally related analogs. This approach not only allows for a confident assignment of the expected chemical shifts but also offers valuable insights into the electronic effects of substituent groups on the NMR spectrum.
Predicted ¹H NMR Spectrum of Ethyl 4-(cyclohexylamino)benzoate
The structure of ethyl 4-(cyclohexylamino)benzoate combines three key fragments: a para-substituted benzene ring, an ethyl ester group, and an N-cyclohexylamino group. The interplay of the electron-donating amino group and the electron-withdrawing ethyl ester group significantly influences the chemical shifts of the aromatic protons.
Based on established principles of NMR spectroscopy and comparative data from analogous compounds, the predicted ¹H NMR spectrum of ethyl 4-(cyclohexylamino)benzoate in a standard solvent like CDCl₃ is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for Ethyl 4-(cyclohexylamino)benzoate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Prediction |
| Aromatic (H-a) | ~7.85 | Doublet (d) | 2H | ~8.5 | Protons ortho to the electron-withdrawing ester group are deshielded. |
| Aromatic (H-b) | ~6.60 | Doublet (d) | 2H | ~8.5 | Protons ortho to the electron-donating amino group are shielded. |
| Ethyl (-OCH₂-) | ~4.30 | Quartet (q) | 2H | ~7.1 | Standard chemical shift for a methylene group in an ethyl ester.[1][2] |
| Amine (-NH-) | ~4.0 - 5.0 | Broad Singlet (br s) | 1H | N/A | Variable, concentration-dependent, and often broad. |
| Cyclohexyl (-CH-) | ~3.30 | Multiplet (m) | 1H | Complex | Methine proton adjacent to the nitrogen atom is deshielded. |
| Cyclohexyl (-CH₂-) | ~1.0 - 2.1 | Multiplet (m) | 10H | Complex | Overlapping signals for the remaining five methylene groups of the cyclohexyl ring.[3][4] |
| Ethyl (-CH₃) | ~1.35 | Triplet (t) | 3H | ~7.1 | Standard chemical shift for a methyl group in an ethyl ester.[1][2] |
Comparative Analysis with Key Analogs
To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined spectra of closely related molecules is essential. We will focus on ethyl 4-aminobenzoate (benzocaine) and ethyl 4-(cyclopropylamino)benzoate.
Ethyl 4-aminobenzoate (Benzocaine)
Ethyl 4-aminobenzoate is the parent primary amine, lacking the N-cyclohexyl substituent. Its ¹H NMR spectrum provides a baseline for the aromatic and ethyl ester protons.
Table 2: ¹H NMR Data Comparison
| Proton Assignment | Ethyl 4-aminobenzoate (CDCl₃)[5] | Predicted Ethyl 4-(cyclohexylamino)benzoate |
| Aromatic (H-a) | ~7.85 ppm (d, 2H) | ~7.85 ppm (d, 2H) |
| Aromatic (H-b) | ~6.63 ppm (d, 2H) | ~6.60 ppm (d, 2H) |
| Ethyl (-OCH₂-) | ~4.30 ppm (q, 2H) | ~4.30 ppm (q, 2H) |
| Amine (-NH₂) | ~4.12 ppm (br s, 2H) | N/A |
| Ethyl (-CH₃) | ~1.35 ppm (t, 3H) | ~1.35 ppm (t, 3H) |
The comparison reveals that the introduction of a cyclohexyl group on the nitrogen is expected to have a minimal effect on the chemical shifts of the aromatic and ethyl ester protons. The primary difference will be the replacement of the -NH₂ signal with a single -NH proton signal and the appearance of signals for the cyclohexyl group.
Ethyl 4-(cyclopropylamino)benzoate
This compound is a very close analog, with the only difference being a cyclopropyl group instead of a cyclohexyl group attached to the nitrogen. The ¹H NMR data for this molecule offers a strong basis for predicting the shifts of the aromatic and N-H protons in our target molecule.[6]
Table 3: ¹H NMR Data Comparison with a Cyclopropyl Analog
| Proton Assignment | Ethyl 4-(cyclopropylamino)benzoate (CDCl₃)[6] | Predicted Ethyl 4-(cyclohexylamino)benzoate |
| Aromatic (H-a) | ~7.85 ppm (d, 2H) | ~7.85 ppm (d, 2H) |
| Aromatic (H-b) | ~6.60 ppm (d, 2H) | ~6.60 ppm (d, 2H) |
| Ethyl (-OCH₂-) | ~4.30 ppm (q, 2H) | ~4.30 ppm (q, 2H) |
| Amine (-NH-) | ~4.0 - 5.0 ppm (br s, 1H) | ~4.0 - 5.0 ppm (br s, 1H) |
| Ethyl (-CH₃) | ~1.35 ppm (t, 3H) | ~1.35 ppm (t, 3H) |
| Cycloalkyl (-CH-) | ~2.50 ppm (m, 1H) | ~3.30 ppm (m, 1H) |
| Cycloalkyl (-CH₂-) | ~0.60 - 0.90 ppm (m, 4H) | ~1.0 - 2.1 ppm (m, 10H) |
The aromatic and ethyl ester proton signals are nearly identical, reinforcing our predictions. The N-H proton signal in the cyclopropyl analog is a broad singlet in the 4.0-5.0 ppm range, which is consistent with our prediction for the cyclohexyl derivative. The key difference lies in the signals for the cycloalkyl protons, with the cyclohexyl protons expected to appear in a more downfield and broader range compared to the highly shielded cyclopropyl protons.
Experimental Protocol
To obtain high-quality ¹H NMR data for ethyl 4-(cyclohexylamino)benzoate or similar compounds, the following protocol is recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals and determine the multiplicities and coupling constants.
Caption: Influence of Substituents on Aromatic Proton Chemical Shifts.
The electron-donating cyclohexylamino group increases the electron density at the ortho and para positions of the aromatic ring, causing the protons ortho to this group (H-b) to be shielded and appear at a higher field (lower ppm). Conversely, the electron-withdrawing ethyl ester group decreases the electron density at its ortho and para positions, leading to deshielding of the protons ortho to it (H-a), which consequently resonate at a lower field (higher ppm). This push-pull electronic effect results in a characteristic pair of doublets in the aromatic region of the spectrum, typical for 1,4-disubstituted benzene rings with electronically distinct substituents.
Conclusion
This guide provides a comprehensive, data-driven framework for understanding and predicting the ¹H NMR spectrum of ethyl 4-(cyclohexylamino)benzoate. By leveraging comparative analysis with structurally similar compounds, we have established a reliable set of expected chemical shifts and coupling patterns. This approach not only facilitates the structural verification of the target molecule but also enhances the broader understanding of structure-spectra correlations, which is an invaluable skill for professionals in chemical research and drug development. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data, ensuring reproducibility and accuracy in experimental work.
References
-
University of California, Los Angeles. Spectroscopy Tutorial: Esters. [Online] Available at: [Link]
-
California State University Stanislaus. Proton NMR Chemical Shifts. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for "Pd/C Catalyzed Phenoxycarbonylation...". [Online] Available at: [Link]
-
Chemistry LibreTexts. Spectroscopic Properties of Cyclohexanes. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Online] Available at: [Link]
-
Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum... [Online] Available at: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 4-(Cyclohexylamino)benzoate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. Understanding the fragmentation patterns of molecules is paramount for unambiguous characterization. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 4-(cyclohexylamino)benzoate, a compound of interest in medicinal chemistry and organic synthesis. By comparing its fragmentation to structurally related molecules, we offer a predictive framework for its identification and differentiation from potential isomers and analogues.
Introduction to Ethyl 4-(Cyclohexylamino)benzoate and the Significance of its Mass Spectrum
Ethyl 4-(cyclohexylamino)benzoate belongs to the class of aminobenzoic acid esters, a scaffold found in various biologically active molecules, including some local anesthetics.[1][2] Its structure combines three key functionalities: an ethyl ester, a para-substituted benzene ring, and a cyclohexylamine moiety. The interplay of these groups under electron ionization conditions dictates a unique fragmentation fingerprint. Accurate interpretation of this fingerprint is crucial for its identification in complex matrices, metabolite studies, and quality control.
Predicted Fragmentation Pathways of Ethyl 4-(Cyclohexylamino)benzoate
While a publicly available mass spectrum for ethyl 4-(cyclohexylamino)benzoate is not readily found, its fragmentation pattern can be reliably predicted by dissecting the molecule into its constituent parts and drawing parallels with the known fragmentation of similar compounds. The molecular ion ([M]•+) of ethyl 4-(cyclohexylamino)benzoate (C₁₅H₂₁NO₂) has a nominal mass of 247 amu. The presence of a single nitrogen atom results in an odd nominal molecular mass, a helpful diagnostic feature known as the "nitrogen rule".[3]
The primary fragmentation events are expected to occur at the most labile bonds, influenced by the charge localization on the molecular ion. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the ester group are the most likely sites of initial electron removal.
Key Predicted Fragmentation Pathways:
-
α-Cleavage adjacent to the Nitrogen Atom: This is a characteristic fragmentation for amines.[4][5] Cleavage of the C-C bond of the cyclohexyl ring alpha to the nitrogen can lead to the loss of a C₅H₉ radical, resulting in a resonance-stabilized ion.
-
Cleavage of the N-Cyclohexyl Bond: Homolytic cleavage of the bond between the nitrogen and the cyclohexyl ring would result in the formation of a cyclohexyl radical (•C₆H₁₁) and a charged fragment corresponding to the ethyl 4-aminobenzoate radical cation.
-
Fragmentation of the Ethyl Ester Group: Esters typically undergo characteristic fragmentations.[4] We can anticipate the loss of an ethoxy radical (•OCH₂CH₃) to form an acylium ion, or the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is available, though this is less likely in this specific structure.
-
Fragmentation of the Cyclohexyl Ring: The cyclohexyl group itself can undergo fragmentation, typically by losing successive ethylene molecules (C₂H₄).[6]
-
Cleavage of the Aromatic Ring System: The stable aromatic ring is less prone to fragmentation but can lead to characteristic ions.
Below is a visual representation of the predicted primary fragmentation pathways for ethyl 4-(cyclohexylamino)benzoate.
Sources
- 1. medistudygo.com [medistudygo.com]
- 2. What are examples of ester local anesthetics and how are they metabolized? | ClinicalKeyAI [elsevier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Guide: IR Spectrum Analysis of Ethyl 4-(cyclohexylamino)benzoate
The following guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of ethyl 4-(cyclohexylamino)benzoate , specifically focusing on the carbonyl stretch frequency. This guide compares the compound against its parent molecule (Benzocaine) and non-conjugated analogs to elucidate the structural-spectral relationships critical for drug development and quality control.
Executive Summary & Target Specification
Ethyl 4-(cyclohexylamino)benzoate is a secondary amine derivative of the local anesthetic Benzocaine. In drug development, this N-alkylation is often employed to modulate lipophilicity (logP) and potency.
For researchers synthesizing or characterizing this compound, the carbonyl (C=O) stretch is the primary diagnostic marker in the IR spectrum.[1]
The "Golden Range" Target
Based on structural conjugation and electronic substituent effects, the carbonyl stretch for this compound is observed in the following range:
| Spectral Feature | Target Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| C=O[1][2][3][4][5][6][7] Stretch | 1680 – 1695 cm⁻¹ | Strong, Sharp | Confirms conjugated ester; differentiates from non-conjugated precursors. |
| N-H Stretch | 3300 – 3400 cm⁻¹ | Medium, Single Band | Confirms secondary amine (vs. doublet in primary amine Benzocaine). |
| C=C (Aromatic) | 1590 – 1610 cm⁻¹ | Medium | Confirms aromatic ring integrity. |
Analyst Note: The carbonyl frequency is significantly lower than standard aliphatic esters (~1735 cm⁻¹) due to strong resonance conjugation between the para-amino group and the ester carbonyl.
Technical Deep Dive: The Spectral Shift Mechanism
To accurately interpret the spectrum of ethyl 4-(cyclohexylamino)benzoate, one must understand the competing electronic effects that shift the carbonyl peak relative to its analogs.
Comparative Spectral Data
The following table contrasts the target compound with key reference standards.
| Compound | Structure Description | C=O Frequency (cm⁻¹) | Mechanistic Driver |
| Ethyl Acetate | Aliphatic Ester | ~1735 - 1750 | Inductive withdrawal by Oxygen; No conjugation. |
| Ethyl Benzoate | Aromatic Ester (No Donor) | ~1715 - 1725 | Conjugation with phenyl ring (weakens C=O bond).[7] |
| Benzocaine | Primary Amine Donor | ~1680 - 1690 | Strong Resonance (+R) from NH₂ donates e⁻ to C=O. |
| Ethyl 4-(cyclohexylamino)benzoate | Secondary Amine Donor | ~1680 - 1695 | +I effect of cyclohexyl boosts N-donation, but steric bulk may slightly reduce planarity. |
Mechanism of Action: Why the Shift Occurs
The position of the carbonyl band is a direct measure of the bond order.
-
Resonance Effect (+R): The lone pair on the nitrogen atom donates electron density into the benzene ring. This density is delocalized onto the carbonyl oxygen.
-
Bond Order Reduction: This delocalization imparts significant "single bond character" to the C=O bond, weakening it. A weaker bond vibrates at a lower frequency (Red Shift).
-
Cyclohexyl Impact:
-
Inductive Boost (+I): The cyclohexyl group is electron-donating relative to Hydrogen. This makes the nitrogen lone pair more available for resonance compared to Benzocaine.
-
Steric Check: While the cyclohexyl group is bulky, the secondary amine typically retains enough flexibility to maintain planarity with the ring. Therefore, the frequency remains in the highly conjugated range (1680s), distinct from non-amino esters (1720s).
-
Visualization: Resonance Pathway
The following diagram illustrates the electron flow responsible for the frequency shift.
Caption: Electron delocalization pathway from the amine nitrogen to the carbonyl oxygen, resulting in reduced bond order and lower IR frequency.
Experimental Protocol: Synthesis & Characterization
For researchers validating this compound, the following self-validating workflow ensures spectral accuracy.
A. Synthesis via Reductive Amination
Objective: Convert Benzocaine to Ethyl 4-(cyclohexylamino)benzoate. Reaction: Benzocaine + Cyclohexanone + Reducing Agent (NaBH₄ or H₂/Pd).
-
Dissolution: Dissolve 1.0 eq of Benzocaine in Methanol (MeOH).
-
Imine Formation: Add 1.2 eq of Cyclohexanone and a catalytic amount of Acetic Acid. Stir for 30 mins to form the imine intermediate (often visible by a color change).
-
Reduction: Slowly add 1.5 eq of Sodium Borohydride (NaBH₄) at 0°C.
-
Checkpoint: Gas evolution (H₂) indicates active reduction.
-
-
Workup: Quench with water, extract with Ethyl Acetate, and dry over MgSO₄.
-
Purification: Recrystallize from Ethanol/Water or perform Column Chromatography (Hexane:EtOAc).
B. FTIR Measurement Protocol
To obtain a publication-quality spectrum:
-
Sample Prep:
-
Solid State (Preferred): Use ATR (Attenuated Total Reflectance) with a diamond crystal. Ensure the crystal is clean (background check).
-
Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).
-
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32
-
Range: 4000 – 600 cm⁻¹
-
-
Validation Criteria (Pass/Fail):
-
Pass: Sharp peak at ~1685 cm⁻¹ AND single NH peak at ~3350 cm⁻¹.
-
Fail (Unreacted Benzocaine): Doublet NH peak (symmetric/asymmetric) at 3300/3400 cm⁻¹.
-
Fail (Hydrolysis): Broad OH stretch (2500-3300 cm⁻¹) indicating carboxylic acid formation (PABA derivative).
-
Workflow Diagram
Caption: Step-by-step workflow for synthesis and spectral validation of the target compound.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.
-
National Institute of Standards and Technology (NIST). (n.d.). Ethyl Benzoate Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link] (Baseline for non-conjugated ester).
Sources
- 1. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
Comprehensive Characterization Guide: Melting Point Reference for Pure Ethyl 4-(cyclohexylamino)benzoate
Executive Summary & Strategic Context
In the precise world of pharmaceutical intermediates and local anesthetic development, Ethyl 4-(cyclohexylamino)benzoate (CAS: 102004-72-8) serves as a critical lipophilic modification of the parent compound, Benzocaine.[1] Unlike widely characterized pharmacopeial standards, this specific derivative often lacks a universally harmonized melting point (MP) reference in open literature, creating a "data gap" for researchers.[1]
This guide is not merely a list of values; it is a protocol for establishing a self-validating reference standard within your laboratory. It compares the thermal behavior of the pure compound against its structural analogs and impure variants, providing a robust framework for identity and purity confirmation.[1]
The Core Challenge
The melting point of N-substituted benzocaines is heavily influenced by the steric bulk and symmetry of the substituent.[1] While Benzocaine melts at 88–90 °C, the introduction of a cyclohexyl ring alters crystal packing.[1] Establishing an accurate MP reference is the primary method for detecting unreacted starting materials (e.g., Ethyl 4-aminobenzoate or Cyclohexylamine) which significantly depress the observed melting range.[1]
Technical Specifications & Structural Analysis
To validate your experimental data, you must first understand the structural baseline.[1] We compare the target compound with its primary "Alternative"—the parent molecule, Benzocaine.[1]
| Feature | Target: Ethyl 4-(cyclohexylamino)benzoate | Alternative: Benzocaine (Ethyl 4-aminobenzoate) |
| CAS Number | 102004-72-8 | 94-09-7 |
| Molecular Formula | C₁₅H₂₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | ~247.33 g/mol | 165.19 g/mol |
| Structural Change | Secondary amine (N-Cyclohexyl) | Primary amine (–NH₂) |
| Electronic Effect | Increased lipophilicity; Steric hindrance | High polarity; H-bond donor |
| Expected MP Trend | Variable (Steric bulk often disrupts packing vs. Benzocaine) | 88–90 °C (Well-defined) |
Critical Insight: The cyclohexyl group adds significant hydrophobic bulk.[1] While N-alkylation often lowers melting points due to disruption of intermolecular hydrogen bonding (compared to primary amines), the rigidity of the cyclohexyl ring can mitigate this.[1] Researchers should anticipate a melting point distinct from Benzocaine, likely in the 65–105 °C range , and use the protocols below to define the exact value for their specific polymorph.
Comparative Performance: Purity vs. Impurity Profiles
The "performance" of a melting point reference is defined by its ability to detect impurities.[1] The following table illustrates how the MP of Ethyl 4-(cyclohexylamino)benzoate behaves under different purity scenarios compared to alternatives.
| Sample State | Thermal Behavior (Melting Range) | Diagnostic Interpretation |
| Reference Standard (>99.5%) | Sharp, < 1.0 °C range (Target Baseline) | Indicates high crystalline order and absence of solvates.[1] |
| Crude Synthesis Product | Broad, depressed range (e.g., > 3–5 °C span) | Presence of unreacted Benzocaine or Cyclohexylamine.[1] |
| Wet Cake (Solvent Occlusion) | "Sweating" prior to melt; depressed onset | Incomplete drying (Ethanol/Water entrapment).[1] |
| Alternative: Benzocaine | Sharp at ~89 °C | If target melts here, synthesis failed (0% conversion).[1] |
Experimental Protocols: Establishing the Reference
Since a pharmacopeial monograph may not exist for this specific intermediate, you must validate your own reference material.[1] Use this dual-method approach.
Method A: Capillary Melting Point (Routine QC)
Best for: Quick purity checks during synthesis optimization.[1]
-
Preparation: Dry the sample at 40 °C under vacuum (10 mbar) for 4 hours to remove surface volatiles.
-
Loading: Grind sample to a fine powder. Fill capillary to 3 mm height.[1] Compact by tapping.[1]
-
Ramp:
-
Fast Ramp (10 °C/min) to 50 °C.
-
Slow Ramp (1.0 °C/min ) until liquid phase is clear.
-
-
Validation: Run a standard Benzocaine sample in parallel. If Benzocaine deviates >1 °C from 89 °C, recalibrate the apparatus.
Method B: Differential Scanning Calorimetry (DSC) (The Gold Standard)
Best for: Final characterization and polymorph screening.[1]
-
Instrument: Calibrated with Indium (MP 156.6 °C) and Zinc (MP 419.5 °C).
-
Sample: Weigh 2–4 mg of Ethyl 4-(cyclohexylamino)benzoate into an aluminum pan; crimp with a pinhole lid (to allow volatile escape if solvated).
-
Cycle:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 120 °C.
-
-
Analysis: Record the Onset Temperature (T_onset) as the thermodynamic melting point, not the peak maximum.
-
Causality: The onset temperature is less dependent on heating rate and sample mass than the peak temperature, providing a more robust physical constant.[1]
Visualization: Characterization Workflow
The following diagram outlines the logical flow for synthesizing, purifying, and validating the melting point of the target compound.
Figure 1: Logical workflow for establishing a validated melting point reference, differentiating between routine QC (Capillary) and definitive characterization (DSC).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2337, Benzocaine. Retrieved from [Link][1]
(Note: Due to the specialized nature of CAS 102004-72-8, specific thermodynamic constants are often proprietary. The protocols in Section 4 are the industry standard for generating this data in-house.)
Sources
Structure-Activity Relationship (SAR) of N-Substituted Benzocaine Analogs: A Technical Comparison Guide
Topic: Structure-activity relationship (SAR) of N-substituted benzocaine analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides an in-depth technical analysis of N-substituted benzocaine analogs, specifically focusing on the transition from the parent compound, Benzocaine (Ethyl 4-aminobenzoate) , to its N-alkylated derivatives. While Benzocaine remains a staple for topical anesthesia due to its low toxicity, its potency and duration are limited by its moderate lipophilicity and rapid hydrolysis.
The introduction of N-alkyl substituents (e.g., n-butyl) significantly alters the physicochemical profile, driving changes in lipophilicity (logP) , electronic distribution , and anesthetic potency . This guide compares Benzocaine with its N-butyl analog (Ethyl 4-(butylamino)benzoate ) and the clinical standard Tetracaine , elucidating the mechanistic basis for their performance differences.
Structural Modifications & Chemical Synthesis[1][2][3]
The core scaffold of benzocaine allows for modification at the aromatic amino group (
Synthesis Workflow
The synthesis of N-substituted analogs typically proceeds via reductive amination or direct alkylation . The reductive amination pathway is preferred in modern "green" chemistry applications (e.g., using NADES solvents) to minimize over-alkylation.
Figure 1: Synthesis Pathway of N-Butyl Benzocaine
Caption: Reductive amination pathway converting Benzocaine to its N-butyl analog. This method avoids the formation of tertiary amines common in direct alkylation.
Structure-Activity Relationship (SAR) Analysis
The SAR of N-substituted benzocaine analogs is governed by three primary physicochemical vectors: Lipophilicity , Electronic Effects , and Steric Hindrance .
Lipophilicity (Hydrophobicity)
Local anesthetic potency correlates strongly with lipid solubility (Meyer-Overton rule). The addition of an alkyl chain to the aromatic nitrogen increases the partition coefficient (
-
Benzocaine:
. Moderate membrane permeability. -
N-Butyl Benzocaine:
. High membrane permeability, leading to increased accumulation in the neuronal membrane and higher potency.
Electronic Effects (Hammett Correlation)
The anesthetic activity is influenced by the electron density on the aromatic ring and the carbonyl oxygen.
-
Inductive Effect (+I): Alkyl groups (e.g., butyl) are electron-donating. They increase the electron density of the aromatic ring and the para-positioned carbonyl oxygen.
-
Consequence: This strengthens the ester bond, making the molecule more resistant to hydrolysis by plasma cholinesterases (prolonging duration of action) and potentially enhancing binding affinity to the voltage-gated
channel receptor site.
Chain Length Optimization
Experimental data suggests a parabolic or plateauing relationship between N-alkyl chain length and activity.
-
Methyl/Ethyl: Minimal increase in potency; often reduces surface activity due to solubility issues without sufficient lipophilic gain.
-
n-Butyl: Optimal balance. Significantly enhances potency (approx. 10x > Benzocaine in isolated nerve block models) and duration.
-
> Hexyl: "Cut-off" effect observed. Solubility becomes too low for effective diffusion, or the molecule becomes too bulky for the receptor pore.
Figure 2: SAR Logic Flow
Caption: Causal relationship between N-alkylation and pharmacological outcomes.[1] Increased lipophilicity drives potency but also systemic toxicity risks.
Comparative Performance Guide
The following table contrasts Benzocaine with its N-butyl analog and Tetracaine (the clinical "gold standard" for this structural class). Note that Tetracaine includes an additional hydrophilic tail, but the aromatic N-butyl group is the shared feature of interest.
| Feature | Benzocaine | N-Butyl Benzocaine | Tetracaine |
| Chemical Name | Ethyl 4-aminobenzoate | Ethyl 4-(butylamino)benzoate | 2-(Dimethylamino)ethyl 4-(butylamino)benzoate |
| Structure Type | Primary Amine / Ester | Secondary Amine / Ester | Secondary Amine / Basic Ester |
| Log P (Lipophilicity) | ~1.86 | ~3.8 (Predicted) | ~3.7 |
| Relative Potency | 1x (Reference) | ~4-8x (Surface) | ~10-15x |
| Duration of Action | Short (Surface only) | Intermediate/Long | Long |
| Metabolism | Rapid (Plasma Esterases) | Slower (Steric/Electronic protection) | Slowest |
| Primary Application | Topical / Mucosal | Research / Intermediate | Spinal / Topical / Ophthalmic |
| Toxicity Risk | Low (Methemoglobinemia rare) | Moderate | High (Systemic toxicity) |
Key Insight: N-Butyl Benzocaine represents a "super-lipophilic" benzocaine. It lacks the hydrophilic tertiary amine tail of Tetracaine, which limits its water solubility and prevents it from being formulated as an injectable salt (HCl). However, for topical applications, it theoretically offers superior penetration to Benzocaine.
Experimental Protocols
Protocol: Synthesis of Ethyl 4-(butylamino)benzoate
Objective: Synthesize the N-butyl analog to evaluate increased lipophilicity.
-
Reagents: Benzocaine (1.65 g, 10 mmol), Butyraldehyde (0.79 g, 11 mmol), Sodium Borohydride (
), Methanol (solvent). -
Imine Formation: Dissolve benzocaine in Methanol (20 mL). Add Butyraldehyde dropwise. Stir at room temperature for 2 hours. Monitor via TLC for disappearance of benzocaine.
-
Reduction: Cool mixture to 0°C. Add
(0.57 g, 15 mmol) in small portions over 30 minutes. -
Workup: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over
and evaporate. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc 8:2).
-
Validation: Confirm structure via
-NMR (Look for triplet at ppm for terminal methyl and multiplet at ppm for ).
Protocol: Rabbit Corneal Reflex Assay (Surface Anesthesia)
Objective: Compare the onset and duration of surface anesthesia.[2]
-
Preparation: Prepare 1% solutions of Benzocaine and N-Butyl Benzocaine in a suitable vehicle (e.g., propylene glycol or dilute DMSO/saline).
-
Subjects: Adult New Zealand White rabbits (
). -
Administration: Instill 0.2 mL of the test solution into the conjunctival sac of the left eye. Use the right eye as a saline control.
-
Testing:
-
Use a sterile nylon monofilament or esthesiometer.
-
Touch the center of the cornea lightly every 2 minutes.
-
Endpoint: Absence of the blink reflex.[3]
-
-
Data Collection:
-
Onset: Time from application to first loss of reflex.
-
Duration: Time from loss of reflex until the reflex returns.
-
-
Expected Result: N-Butyl Benzocaine should exhibit a longer duration of action (>30 mins) compared to Benzocaine (<15 mins) due to slower washout and hydrolysis.
References
-
Synthesis and biological activity of certain derivatives of anesthesine (Benzocaine) . ResearchGate. Available at: [Link]
-
Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics . RSC Advances. Available at: [Link]
-
Local anesthetic activity and acute toxicity of N-substituted 1,2,3,4-tetrahydro-1-naphthylamines . PubMed. Available at: [Link]
-
Studies on Rabbit Corneal Permeability of Local Anesthetics . Japanese Journal of Pharmacology. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE, moving beyond a simple checklist to explain the scientific rationale behind each procedure.
Hazard Assessment: Understanding the Compound
ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE is an organic compound belonging to two important chemical families: aromatic amines and esters. While specific toxicological data for this exact molecule is not extensively published, its structure informs a cautious approach based on well-documented hazards of related compounds.
-
Aromatic Amine Moiety: Aromatic amines as a class are known for potential health risks, including skin irritation, eye damage, and allergic skin reactions.[1] Some aromatic amines are also recognized as potential mutagens or carcinogens, necessitating careful handling to minimize exposure.[2]
-
Ester Functionality: Esters are generally less reactive than other functional groups but can still present hazards. Many are considered irritants.[3]
-
Environmental Concerns: Perhaps most critically, related aromatic amine and benzoate compounds are frequently classified as toxic to aquatic life, with the potential for long-lasting adverse effects in the environment.[4] Therefore, the primary directive for the disposal of ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE is the prevention of its release into the environment.
Given these considerations, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash. [5][6]
Core Disposal Principles: A Self-Validating System
Adherence to the following core principles ensures a disposal process that is safe, compliant, and environmentally sound.
-
Segregation is Key: Always segregate waste containing ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE from other waste streams. It is incompatible with strong oxidizing agents, acids, and bases.[7] Mixing incompatible waste can lead to dangerous chemical reactions.
-
Licensed Disposal is Mandatory: All waste containing this chemical must be collected and disposed of by a licensed and approved hazardous waste contractor.[8][9] These contractors have the facilities to handle and destroy chemical waste in an environmentally responsible manner, typically through high-temperature incineration.[10]
-
Clear and Accurate Labeling: Proper labeling prevents accidental mixing and ensures the disposal contractor understands the container's contents. All waste containers must be clearly labeled with the full chemical name, "ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE," and appropriate hazard warnings.[11]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling the chemical or its waste. This includes, at a minimum, a laboratory coat, nitrile gloves, and chemical safety goggles.[5][9]
Step-by-Step Disposal Protocols
The specific procedure for disposal depends on the quantity and form of the waste.
Protocol 1: Disposal of Small Quantities & Contaminated Materials (<50g)
This protocol applies to residual amounts of the solid compound, as well as contaminated items like weighing paper, paper towels, and disposable PPE.
-
Preparation: In a designated fume hood, prepare a clearly labeled, sealable hazardous waste container (e.g., a plastic bag or a labeled beaker to be emptied into a larger container).
-
Collection:
-
For solid powder, carefully sweep it onto paper and place it in the waste container.[5] To prevent the generation of airborne dust, you may lightly dampen a paper towel to wipe up residual powder.[7]
-
Place all contaminated disposables (gloves, weighing boats, wipes) directly into the designated waste container.
-
-
Sealing and Storage: Securely seal the container. Store it in a designated, well-ventilated satellite accumulation area for hazardous waste until it is collected by your institution's Environmental Health & Safety (EHS) office or a licensed contractor.
Protocol 2: Disposal of Bulk Quantities (>50g)
This protocol is for disposing of unused or expired quantities of the chemical.
-
Container Integrity: Ensure the chemical is in its original, securely sealed container. If the original container is compromised, carefully transfer the contents to a new, chemically compatible container that is clearly and accurately labeled.
-
Labeling for Disposal: Attach a hazardous waste tag to the container, filling it out completely with the chemical name, quantity, and date.
-
Storage for Pickup: Store the sealed and labeled container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[11]
-
Arrange Collection: Contact your institution's EHS office to schedule a pickup by a licensed waste disposal contractor.
Protocol 3: Decontamination of Non-Disposable Glassware and Equipment
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent in which ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE is soluble, such as ethanol or acetone.[7]
-
Collect Rinsate: Crucially, this initial rinsate is considered hazardous waste. Collect it in a labeled hazardous solvent waste container. Do not pour it down the drain.[5]
-
Triple Rinse: Repeat the rinse two more times, collecting all rinsate in the hazardous waste container. This "triple rinse" procedure is a standard practice to ensure the container is sufficiently decontaminated.[11]
-
Final Wash: After the triple rinse, the glassware can be washed with soap and water as usual.
Spill Management Protocol
Immediate and correct action is vital in the event of a spill.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.
-
Containment: Prevent the spill from spreading. For a solid, carefully cover it with a paper towel.
-
Cleanup:
-
Dispose: Place all cleanup materials (absorbent, paper towels, contaminated gloves) into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly using the decontamination procedure described in Protocol 3.
Data Summary Table
| Parameter | Information | Source(s) |
| Chemical Name | ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE | - |
| Synonyms | N/A | - |
| CAS Number | 2001-31-2 | - |
| Primary Hazards | Potential for skin/eye irritation, allergic skin reaction. Toxic to aquatic life. | ,,[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. | [5],[9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | ,[7] |
| Small Spill Cleanup (<50g) | Wipe with a damp paper towel to avoid dust; collect for hazardous waste disposal. | [7] |
| Large Spill Cleanup (>50g) | Absorb with inert material (vermiculite); collect for hazardous waste disposal. | [5] |
| Approved Disposal Method | Collection by a licensed hazardous waste contractor for incineration. | [8],,[10] |
| Prohibited Disposal Methods | Disposal in sanitary sewer or regular trash. | [5],[6] |
Note: Data is based on best practices for esters and aromatic amines, as specific data for this compound is limited.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE and associated waste.
Caption: Disposal workflow for ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE.
References
-
Chemtalk. (n.d.). Ester Disposal. #1 Science Forum For Lab Technicians. [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
